Metalaxyl-M-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1/i1D3,2D3 |
InChI Key |
ZQEIXNIJLIKNTD-GMGXQYKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N([C@H](C)C(=O)OC)C(=O)COC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(-)-Metalaxyl-D6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Metalaxyl-D6 is the deuterated form of (R)-Metalaxyl, also known as Metalaxyl-M or mefenoxam. Metalaxyl is a systemic phenylamide fungicide widely used in agriculture to control pathogens of the Oomycete class, such as Phytophthora and Pythium, which cause devastating diseases like late blight and downy mildew. The fungicidal activity of Metalaxyl resides almost exclusively in the (R)-enantiomer. The introduction of deuterium atoms (D) in place of hydrogen atoms (¹H) at the 2,6-dimethylphenyl moiety creates a stable, isotopically labeled version of the active ingredient. This makes (R)-(-)-Metalaxyl-D6 an invaluable tool in analytical and research settings, particularly as an internal standard for quantification studies using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (R)-(-)-Metalaxyl-D6.
Chemical Structure and Properties
(R)-(-)-Metalaxyl-D6 is structurally identical to (R)-Metalaxyl, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups attached to the phenyl ring.
Chemical Structure:
-
IUPAC Name: Methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate[1]
-
Synonyms: Metalaxyl-M-D6 (dimethylphenyl-D6), Mefenoxam-D6, (R)-(-)-Metalaxyl-d6 (2,6-dimethyl-d6)[2]
-
Molecular Formula: C₁₅H₁₅D₆NO₄[2]
-
InChI Key: ZQEIXNIJLIKNTD-GMGXQYKBSA-N[2]
-
SMILES: [2H]C([2H])([2H])c1cccc(C([2H])([2H])[2H])c1N(C(=O)COC)--INVALID-LINK--C(=O)OC[2]
The table below summarizes the key physicochemical properties of (R)-(-)-Metalaxyl-D6. Where experimental data for the deuterated compound is unavailable, predicted values or experimental data for the non-deuterated (R)-Metalaxyl are provided as a close approximation.
| Property | Value | Source |
| Molecular Weight | 285.37 g/mol | [1][2] |
| Appearance | Neat/Colorless Solid | [2][4] |
| Melting Point | 71-72 °C (for Metalaxyl) | [5] |
| Boiling Point | 394.3 ± 42.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Acetonitrile | [3] |
| LogP (Predicted) | 2.15 | [4] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [4] |
Mechanism of Action: Fungal RNA Polymerase I Inhibition
The primary mode of action of Metalaxyl is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6] This is achieved by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes. The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth and development, ultimately resulting in fungicidal action. The (R)-enantiomer is significantly more active in this inhibition than the (S)-enantiomer.
Below is a diagram illustrating the signaling pathway of Metalaxyl's mechanism of action.
Caption: Mechanism of action of (R)-(-)-Metalaxyl.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of (R)-(-)-Metalaxyl-D6. These are based on established methods for Metalaxyl and its analogs and should be optimized for specific laboratory conditions.
Synthesis of (R)-(-)-Metalaxyl-D6
The synthesis of (R)-(-)-Metalaxyl-D6 can be adapted from the known synthesis of Metalaxyl. The key step is the introduction of the deuterated methyl groups onto the aniline starting material.
Caption: General synthetic workflow for (R)-(-)-Metalaxyl-D6.
Methodology:
-
Preparation of 2,6-Dimethylaniline-D6: The starting material, 2,6-dimethylaniline, can be deuterated using methods such as acid-catalyzed hydrogen-deuterium exchange with a deuterium source like D₂O or through the use of deuterated methylating agents in a suitable synthesis route.
-
Alkylation: The deuterated 2,6-dimethylaniline is reacted with an enantiomerically pure form of methyl 2-bromopropanoate (the R-enantiomer) in the presence of a base (e.g., sodium bicarbonate) to form the intermediate, methyl (R)-2-(2,6-bis(trideuteriomethyl)anilino)propanoate.
-
Acylation: The resulting intermediate is then acylated with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine) to yield (R)-(-)-Metalaxyl-D6.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Analytical Characterization
(R)-(-)-Metalaxyl-D6 is primarily used as an internal standard in quantitative analysis. The following are typical analytical methods for its characterization and for its use in quantifying non-deuterated Metalaxyl.
1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is crucial to confirm the enantiomeric purity of the synthesized (R)-(-)-Metalaxyl-D6.
-
Instrumentation: HPLC system with a chiral column and a UV detector.
-
Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OD-RH or a similar column, is effective for separating Metalaxyl enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol is commonly used. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Metalaxyl shows strong absorbance (e.g., 230 nm).
-
Procedure:
-
Dissolve a small amount of the synthesized (R)-(-)-Metalaxyl-D6 in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the elution of the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (%ee) based on the peak areas of the two enantiomers.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is a powerful technique for the quantification of Metalaxyl in various matrices, with (R)-(-)-Metalaxyl-D6 serving as an excellent internal standard.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from matrix components. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
MS Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.
-
Procedure for using (R)-(-)-Metalaxyl-D6 as an internal standard:
-
Prepare a series of calibration standards containing known concentrations of non-deuterated Metalaxyl and a fixed concentration of (R)-(-)-Metalaxyl-D6.
-
Extract the sample matrix (e.g., soil, water, plant tissue) using an appropriate solvent (e.g., acetonitrile).
-
Add a known amount of the (R)-(-)-Metalaxyl-D6 internal standard solution to the sample extract.
-
Analyze the calibration standards and the sample extracts by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of Metalaxyl in the sample by using the calibration curve.
-
Caption: General analytical workflow for (R)-(-)-Metalaxyl-D6.
Conclusion
(R)-(-)-Metalaxyl-D6 is a critical analytical standard for researchers and scientists in the fields of environmental science, food safety, and drug development. Its chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based analytical methods. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for the accurate and reliable use of this important isotopically labeled compound.
References
- 1. lcms.cz [lcms.cz]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective separation and transformation of metalaxyl and its major metabolite metalaxyl acid in tomato and cucumber. | Sigma-Aldrich [sigmaaldrich.com]
- 5. hpst.cz [hpst.cz]
- 6. indofil.com [indofil.com]
A Technical Guide to (R)-(-)-Metalaxyl-D6: An Isotopic Internal Standard for Fungicide Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-(-)-Metalaxyl-D6, a deuterated analog of the active fungicidal enantiomer, mefenoxam. Primarily utilized as an internal standard, (R)-(-)-Metalaxyl-D6 is indispensable for the accurate quantification of mefenoxam in various matrices through mass spectrometry-based methods. This document details its physicochemical properties, the mode of action of its non-labeled counterpart, and protocols for its application in analytical testing.
Core Compound Specifications
(R)-(-)-Metalaxyl-D6 is a stable, isotopically labeled form of (R)-(-)-Metalaxyl, also known as mefenoxam or Metalaxyl-M. The deuterium labeling makes it an ideal internal standard for analytical quantification, as it is chemically identical to the analyte but mass-shifted, allowing for precise differentiation in mass spectrometry.
Physicochemical and Structural Data
The fundamental properties of (R)-(-)-Metalaxyl-D6 are summarized in the table below.
| Property | Value | Citation(s) |
| CAS Number | 1398112-32-7 | [1] |
| Molecular Formula | C₁₅H₁₅D₆NO₄ | [1] |
| Molecular Weight | 285.4 g/mol | [1] |
| Formal Name | methyl N-(2,6-bis(methyl-d₃)phenyl)-N-(2-methoxyacetyl)-D-alaninate | [1] |
| Synonyms | (R)-(-)-Metalaxyl-d₆, Metalaxyl-M-d₆ | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |
| Formulation | Typically supplied as a solution in acetonitrile | [1] |
| Solubility | Soluble in acetonitrile | [1] |
| Storage Conditions | Store at -20°C | [3] |
Mode of Action of the Active Enantiomer (Mefenoxam)
(R)-(-)-Metalaxyl-D6 serves as an internal standard for mefenoxam, the R-enantiomer of metalaxyl, which is the biologically active component responsible for its fungicidal properties. Mefenoxam is a systemic fungicide that is particularly effective against Oomycete pathogens, such as Phytophthora and Pythium species.[4][5]
The primary mode of action of mefenoxam is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6][7] It achieves this by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes.[6][8][9] This disruption of rRNA production halts protein synthesis, ultimately leading to the cessation of mycelial growth and spore formation, and thereby controlling the fungal infection.[5][6] Studies have shown that the synthesis of ribosomal RNA is more significantly affected (over 90% inhibition) compared to transfer RNA (tRNA) and messenger RNA (mRNA).[10]
Signaling Pathway of Mefenoxam's Fungicidal Action
The following diagram illustrates the mechanism by which mefenoxam inhibits fungal growth.
Caption: Mechanism of action of Mefenoxam in fungal cells.
Application in Quantitative Analysis
The primary application of (R)-(-)-Metalaxyl-D6 is as an internal standard in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3] The use of a stable isotope-labeled internal standard is the gold standard for quantification as it corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects).
General Experimental Workflow for Quantification
The following diagram outlines a typical workflow for the quantification of mefenoxam in an environmental or agricultural sample using (R)-(-)-Metalaxyl-D6 as an internal standard.
Caption: Workflow for mefenoxam quantification.
Example Experimental Protocol: Quantification in Plant Material
This protocol provides a general methodology for the quantification of mefenoxam in plant tissues using (R)-(-)-Metalaxyl-D6.
1. Materials and Reagents:
-
(R)-(-)-Metalaxyl-D6 internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Mefenoxam analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Procedure:
-
Sample Homogenization: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the (R)-(-)-Metalaxyl-D6 internal standard to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake again for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a suitable LC column and mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the specific mass transitions for both mefenoxam and (R)-(-)-Metalaxyl-D6 in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Create a calibration curve using standards of mefenoxam spiked with the same concentration of (R)-(-)-Metalaxyl-D6.
-
Calculate the concentration of mefenoxam in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Toxicological Data for Mefenoxam
As (R)-(-)-Metalaxyl-D6 is used to quantify mefenoxam, the toxicological profile of mefenoxam is of key interest to researchers.
| Organism | Endpoint | Value | Citation(s) |
| Phytophthora nicotianae | EC₅₀ | <0.01-2.9 µg/mL | [1] |
| Daphnia magna (water flea) | LC₅₀ | 176.4 mg/L | [1] |
| Danio rerio (zebrafish) | LC₅₀ | 237.67 mg/L | [1] |
Disclaimer: (R)-(-)-Metalaxyl-D6 is intended for laboratory research use only. It is not for human or veterinary use. All handling should be performed by trained professionals in a suitable laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. pomais.com [pomais.com]
- 5. pomais.com [pomais.com]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(-)-Metalaxyl-D6: A Technical Guide for Researchers
(R)-(-)-Metalaxyl-D6 is a deuterated analog of the R-enantiomer of metalaxyl, a widely used phenylamide fungicide. In the realm of scientific research, its primary and critical application is as an internal standard for the precise quantification of metalaxyl and its enantiomers in complex matrices. This technical guide provides an in-depth overview of its use, complete with experimental protocols and data for researchers, scientists, and drug development professionals.
Core Application: An Internal Standard in Quantitative Analysis
Due to its structural similarity and identical chromatographic behavior to the non-deuterated (R)-(-)-metalaxyl (also known as mefenoxam), (R)-(-)-Metalaxyl-D6 is the ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its slightly higher mass, due to the six deuterium atoms, allows it to be distinguished from the native analyte by the mass spectrometer, while co-eluting chromatographically. This co-elution is crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision in quantitative studies.
The use of a stable isotope-labeled internal standard like (R)-(-)-Metalaxyl-D6 is particularly important in residue analysis of food products, environmental samples (soil and water), and biological tissues, where matrix effects can significantly impact the analytical results.
Physicochemical Properties and Data
A summary of the key physicochemical properties of (R)-(-)-Metalaxyl-D6 is presented below.
| Property | Value |
| Formal Name | methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate |
| CAS Number | 1398112-32-7 |
| Molecular Formula | C₁₅H₁₅D₆NO₄ |
| Formula Weight | 285.4 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₆) |
| Formulation | Typically a solution in acetonitrile |
Experimental Protocols
The following sections detail a typical workflow for the analysis of metalaxyl in a vegetable matrix using (R)-(-)-Metalaxyl-D6 as an internal standard. The most common sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
Sample Preparation: QuEChERS Protocol
-
Homogenization: Weigh 10-15 g of a representative sample of the vegetable matrix into a blender and homogenize until a uniform consistency is achieved.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of (R)-(-)-Metalaxyl-D6 internal standard solution (e.g., 100 µL of a 1 µg/mL solution). The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA, and 150 mg C18). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS method for the analysis of metalaxyl. These parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry Parameters (MRM Transitions):
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Metalaxyl / (R)-(-)-Metalaxyl | 280.1 | 220.1 | 192.1 |
| (R)-(-)-Metalaxyl-D6 | 286.1 | 226.1 | 198.1 |
Note: The MRM transitions for the deuterated standard are shifted by +6 m/z units due to the six deuterium atoms. These are predicted transitions and should be confirmed and optimized on the specific mass spectrometer being used.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantification of metalaxyl using (R)-(-)-Metalaxyl-D6 as an internal standard.
Conclusion
(R)-(-)-Metalaxyl-D6 serves as an indispensable tool for researchers requiring accurate and reliable quantification of metalaxyl and its enantiomers. Its use as an internal standard, particularly in conjunction with robust sample preparation techniques like QuEChERS and sensitive analytical platforms like LC-MS/MS, enables the generation of high-quality data essential for food safety, environmental monitoring, and pharmacokinetic studies. The detailed protocols and data provided in this guide offer a solid foundation for the development and validation of analytical methods incorporating this valuable stable isotope-labeled standard.
References
The Role of (R)-(-)-Metalaxyl-D6 as an Internal Standard in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (R)-(-)-Metalaxyl, the active enantiomer of the fungicide Metalaxyl, and the critical role of its deuterated analog, (R)-(-)-Metalaxyl-D6, as an internal standard in modern analytical chemistry. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex matrices, a necessity in residue analysis, environmental monitoring, and pharmacokinetic studies.
Mechanism of Action of (R)-(-)-Metalaxyl (Metalaxyl-M)
Metalaxyl is a systemic fungicide that belongs to the phenylamide class of chemicals. Its fungicidal activity is primarily directed against Oomycete fungi, which are responsible for diseases such as late blight and downy mildew in a variety of crops.[1][2] The commercial product Metalaxyl is a racemic mixture of two stereoisomers: the R-enantiomer and the S-enantiomer. The fungicidal activity, however, resides almost exclusively in the R-enantiomer, also known as Metalaxyl-M or Mefenoxam.[2][3][4] This enantiomer is significantly more biologically active than the S-isomer.[2][5]
The primary mode of action of (R)-(-)-Metalaxyl is the inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[1][3] Specifically, it targets and inhibits RNA polymerase I, a key enzyme responsible for the transcription of rRNA genes.[4] This disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth, spore germination, and cell division, ultimately resulting in the suppression and death of the fungal pathogen.[1]
Figure 1: Signaling pathway of (R)-(-)-Metalaxyl's inhibitory action.
(R)-(-)-Metalaxyl-D6 as an Internal Standard
In quantitative analytical chemistry, particularly in methods involving chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte.[6][7] A stable isotope-labeled internal standard, such as (R)-(-)-Metalaxyl-D6, is considered the gold standard for such applications.[8]
(R)-(-)-Metalaxyl-D6 is chemically identical to (R)-(-)-Metalaxyl, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[8]
The core principle behind using (R)-(-)-Metalaxyl-D6 is that it will behave identically to the endogenous (R)-(-)-Metalaxyl throughout the entire analytical process, including sample extraction, cleanup, derivatization (if any), and ionization in the mass spectrometer.[8] Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.[6][7] Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, as this ratio corrects for such variations.
Experimental Protocols
The following are generalized experimental protocols for the analysis of (R)-(-)-Metalaxyl in various matrices using (R)-(-)-Metalaxyl-D6 as an internal standard. These protocols are based on established methods for pesticide residue analysis and should be optimized and validated for specific applications.
Sample Preparation (QuEChERS Method for Plant Matrices)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of (R)-(-)-Metalaxyl-D6 solution in a suitable solvent (e.g., acetonitrile) to the sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Metalaxyl.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid, is employed.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for both (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 are monitored for quantification and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Chromatographic Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Injection: A splitless or pulsed splitless injection is often employed.
-
Mass Spectrometry: Electron ionization (EI) is typically used.
-
Selected Ion Monitoring (SIM): Specific ions for both (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 are monitored for quantification.
Figure 2: A typical analytical workflow for Metalaxyl residue analysis.
Data Presentation
The use of (R)-(-)-Metalaxyl-D6 as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance data for analytical methods for Metalaxyl.
Table 1: Recovery and Precision Data for Metalaxyl in Animal Muscle Tissues
| Analyte | Spiked Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |
| R-Metalaxyl | 1.0 | 95.2 | 8.7 |
| 10 | 98.6 | 5.4 | |
| 100 | 102.1 | 3.1 | |
| S-Metalaxyl | 1.0 | 93.8 | 9.2 |
| 10 | 97.5 | 6.1 | |
| 100 | 101.5 | 3.5 |
Data adapted from a study on the simultaneous determination of metalaxyl enantiomers in animal muscle tissues by chiral liquid chromatography-tandem mass spectrometry.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Metalaxyl
| Matrix | Method | LOD (mg/kg) | LOQ (mg/kg) |
| Animal Muscle Tissues | Chiral LC-MS/MS | - | 0.3 - 1.0 (µg/kg) |
| Duck Kidney | LC-MS/MS | 0.002 | - |
| Apple | LC-MS/MS | 0.001 | - |
| Plant Material | GC-N/P Detector | - | 0.05 - 0.5 |
Data compiled from various sources on Metalaxyl analysis.
Conclusion
(R)-(-)-Metalaxyl-D6 serves as an indispensable tool in the accurate and precise quantification of (R)-(-)-Metalaxyl residues. Its use as an internal standard effectively compensates for analytical variability, ensuring the reliability of data in research, regulatory monitoring, and safety assessments. The methodologies outlined in this guide provide a robust framework for the application of this stable isotope-labeled standard in high-performance analytical techniques.
References
- 1. scispace.com [scispace.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometric Determination of Metalaxyl Residue in Animal-derived and Plant-derived Foods [spkx.net.cn]
- 3. cipac.org [cipac.org]
- 4. cipac.org [cipac.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of enantiomer residues of metalaxyl and its metabolite metalaxyl acid in animal muscle tissues by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
A Comprehensive Technical Guide to the Synthesis and Purification of (R)-(-)-Metalaxyl-D6
This technical guide provides an in-depth overview of the synthesis and purification of (R)-(-)-Metalaxyl-D6, an isotopically labeled internal standard crucial for metabolic studies and residue analysis of the fungicide Metalaxyl. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical research.
Introduction
(R)-(-)-Metalaxyl, also known as Metalaxyl-M or Mefenoxam, is the R-enantiomer of the fungicide metalaxyl and exhibits the majority of the fungicidal activity.[1][2] It is primarily used to control plant diseases caused by Oomycete fungi.[3] The deuterated analog, (R)-(-)-Metalaxyl-D6, serves as an ideal internal standard for quantification by mass spectrometry-based methods due to its similar chemical and physical properties to the parent compound, with a distinct mass-to-charge ratio.[3][4] This guide outlines a plausible synthetic and purification route based on established chemical principles.
Synthesis of (R)-(-)-Metalaxyl-D6
The synthesis of (R)-(-)-Metalaxyl-D6 involves a multi-step process, beginning with the synthesis of the deuterated starting material, followed by the formation of the racemic deuterated metalaxyl, and finally, the chiral separation to isolate the desired (R)-enantiomer.
A plausible synthetic pathway commences with deuterated 2,6-dimethylaniline (2,6-xylidine-D6). This key intermediate is then subjected to a two-step reaction sequence to yield racemic Metalaxyl-D6.
2.1. Proposed Synthetic Pathway
The overall synthetic scheme can be visualized as follows:
2.2. Experimental Protocols
2.2.1. Step 1: Synthesis of Racemic Methyl N-(2,6-dimethyl-D6-phenyl)alaninate
This step involves the N-alkylation of 2,6-bis(trideuteriomethyl)aniline with methyl 2-bromopropionate.
-
Materials:
-
2,6-bis(trideuteriomethyl)aniline (2,6-Xylidine-D6)
-
Methyl 2-bromopropionate
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI) (catalyst)
-
Toluene
-
-
Procedure:
-
To a reaction flask, add 2,6-bis(trideuteriomethyl)aniline, methyl 2-bromopropionate, sodium carbonate, and a catalytic amount of potassium iodide in a suitable solvent such as toluene.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield racemic methyl N-(2,6-dimethyl-D6-phenyl)alaninate.
-
2.2.2. Step 2: Synthesis of Racemic Metalaxyl-D6
This step involves the N-acylation of the previously synthesized alanine derivative with methoxyacetyl chloride.[5]
-
Materials:
-
Racemic Methyl N-(2,6-dimethyl-D6-phenyl)alaninate
-
Methoxyacetyl chloride
-
Triethylamine (or another suitable base like pyridine)
-
A suitable solvent (e.g., Toluene, Dichloromethane)
-
-
Procedure:
-
Dissolve the racemic methyl N-(2,6-dimethyl-D6-phenyl)alaninate in the chosen solvent in a reaction flask.
-
Add triethylamine to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add methoxyacetyl chloride dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.[6]
-
Monitor the reaction for completion using TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and then with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude racemic Metalaxyl-D6.
-
Purification of (R)-(-)-Metalaxyl-D6
The final and most critical step is the separation of the R- and S-enantiomers from the racemic mixture of Metalaxyl-D6. Chiral chromatography is the most effective method for this purpose.[7][8]
3.1. Chiral Chromatography (HPLC/SFC)
Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP) is employed for the enantioselective separation.
References
- 1. (R)-Metalaxyl | C15H21NO4 | CID 11150163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metalaxyl - Wikipedia [en.wikipedia.org]
- 6. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]
- 7. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective separation and transformation of metalaxyl and its major metabolite metalaxyl acid in tomato and cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for (R)-(-)-Metalaxyl-D6 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for (R)-(-)-Metalaxyl-D6, a deuterated internal standard crucial for the accurate quantification of the fungicide Metalaxyl. This document also outlines a representative experimental protocol for its use in analytical testing and details the biochemical pathway of Metalaxyl's mode of action.
Commercial Sourcing of (R)-(-)-Metalaxyl-D6
(R)-(-)-Metalaxyl-D6 is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key information from some of these suppliers to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Formulation | Storage | CAS Number |
| Cayman Chemical | 39575 | ≥99% deuterated forms (d1-d6) | A solution in acetonitrile | -20°C | 1398112-32-7 |
| Biomol | Cay39575-10 mg | >99% deuterated forms (d1-d6) | A solution in acetonitrile | -20°C | 1398112-32-7 |
| Clearsynth | Not specified | Not specified | Not specified | Not specified | 57837-19-1 (Unlabeled) |
| GlpBio | GC15478 | >99.00% | Not specified | -20°C | 1398112-32-7 |
| MedChemExpress | HY-B0843AS | Not specified | Not specified | Not specified | Not specified |
Note: This information is based on publicly available data and may be subject to change. Researchers should always consult the supplier's official documentation for the most current product specifications.
Experimental Protocol: Quantification of Metalaxyl in Vegetable Matrix using (R)-(-)-Metalaxyl-D6 Internal Standard by LC-MS/MS
This protocol is a representative example based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[1][2][3][4][5][6][7] Researchers must validate the method for their specific matrix and instrumentation.
1. Materials and Reagents
-
(R)-(-)-Metalaxyl-D6 internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Metalaxyl analytical standard
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for highly pigmented matrices
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the (R)-(-)-Metalaxyl-D6 internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA, C18, and MgSO₄ (and GCB if necessary).
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract may require dilution with the initial mobile phase conditions prior to injection.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Metalaxyl and (R)-(-)-Metalaxyl-D6 need to be determined and optimized on the specific instrument. For Metalaxyl (M+H)+ at m/z 280, a potential product ion is m/z 220.[8] The transition for the D6 isotopologue will have a higher mass for the precursor ion.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity for each transition.
-
4. Quantification
Create a calibration curve using known concentrations of the Metalaxyl analytical standard, with each calibration standard containing the same concentration of the (R)-(-)-Metalaxyl-D6 internal standard. The ratio of the peak area of Metalaxyl to the peak area of (R)-(-)-Metalaxyl-D6 is plotted against the concentration of Metalaxyl to generate the calibration curve. The concentration of Metalaxyl in the samples is then determined from this curve.
Visualizations
Experimental Workflow
Caption: A typical QuEChERS workflow for the analysis of Metalaxyl.
Signaling Pathway: Metalaxyl's Mode of Action
Metalaxyl is a phenylamide fungicide that is highly effective against oomycete pathogens.[9][10][11] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis.[10] Specifically, the active R-enantiomer (also known as Mefenoxam) targets and inhibits RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[10] This disruption of rRNA synthesis halts protein production, leading to the cessation of mycelial growth and eventual death of the pathogen.
Caption: Inhibition of rRNA synthesis by (R)-Metalaxyl in oomycetes.
References
- 1. Metalaxyl: persistence, degradation, metabolism, and analytical methods. | Semantic Scholar [semanticscholar.org]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The optimization and establishment of QuEChERS-UPLC-MS/MS method for simultaneously detecting various kinds of pesticides residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. s4science.at [s4science.at]
- 11. fao.org [fao.org]
An In-depth Technical Guide to (R)-(-)-Metalaxyl-D6: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and an overview of the experimental applications for (R)-(-)-Metalaxyl-D6. The information is intended to support researchers and professionals in the fields of agricultural science, toxicology, and analytical chemistry. (R)-(-)-Metalaxyl-D6 is the deuterated form of (R)-(-)-Metalaxyl (also known as Mefenoxam or Metalaxyl-M), the biologically active enantiomer of the fungicide Metalaxyl.[1][2] Its primary application in a research setting is as an internal standard for the quantification of (R)-(-)-Metalaxyl in various matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]
Safety Data and Hazard Identification
(R)-(-)-Metalaxyl-D6 is classified as harmful if swallowed and causes serious eye damage.[4] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4] | GHS05 | Danger |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life.[5] | None | None |
Precautionary Statements and First Aid
| Type | Precautionary Statement |
| Prevention | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P273: Avoid release to the environment. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P310: Immediately call a POISON CENTER or doctor/physician.[4] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5] P405: Store locked up.[5] |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5] |
In case of accidental exposure, follow the first aid measures outlined in the table above. After skin contact, the product is generally not irritating.[4] If inhaled, move the person to fresh air.[5]
Physical and Chemical Properties
(R)-(-)-Metalaxyl-D6 shares its core chemical structure with (R)-(-)-Metalaxyl, with the substitution of six hydrogen atoms with deuterium on the 2,6-dimethylphenyl group. This isotopic labeling makes it an ideal internal standard.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₅D₆NO₄ | [3] |
| Molecular Weight | 285.4 g/mol | [3] |
| CAS Number | 1398112-32-7 | [4] |
| Appearance | Neat/Viscous Liquid/Fine white powder | [6][7][8] |
| Solubility | Soluble in Acetonitrile and DMSO. Water solubility of the parent compound is 26 g/L at 25°C. | [3][9] |
| Storage Temperature | Store at -20°C or +4°C as recommended by the supplier. | [3][10] |
| logP (octanol/water) | 1.71 (for Metalaxyl-M) | [2] |
Handling and Storage Precautions
Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.
-
Handling : Use in a well-ventilated area.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Avoid prolonged or repeated exposure.[4] Keep away from sources of ignition and take precautionary measures against static discharge.[4] Wear appropriate personal protective equipment, including chemical-resistant gloves, lab coat, and safety goggles or a face shield.[11]
-
Storage : Store in the original, tightly closed container in a dry, cool, and well-ventilated area, out of direct sunlight.[11] Do not contaminate water, food, or feed by storage.[12]
Mechanism of Action and Signaling Pathway
(R)-(-)-Metalaxyl is a systemic phenylamide fungicide that specifically targets oomycetes, such as Phytophthora and Pythium species.[7] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis.[9] It achieves this by targeting and inhibiting the activity of RNA polymerase I, an enzyme essential for the transcription of rRNA genes in the fungal cell nucleus.[1] This disruption of rRNA synthesis halts protein production, leading to the cessation of mycelial growth and eventual death of the fungus.[9]
Toxicological Data Summary
The toxicological profile of (R)-(-)-Metalaxyl-D6 is considered to be similar to that of its non-deuterated counterpart, Mefenoxam. It is classified as having slight acute oral toxicity.
| Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | 633 - 669 mg/kg | [8] |
| Acute Dermal LD₅₀ | Rabbit/Rat | > 2,020 - > 3,100 mg/kg | [8][13] |
| Acute Inhalation LC₅₀ | Rat | > 3.6 mg/L | [8] |
| Eye Irritation | Rabbit | Substantial but temporary irritation | [8] |
| Skin Irritation | Rabbit | Non-irritating | [8] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [8] |
| Carcinogenicity | Mouse, Rat | Not likely to be a human carcinogen | [14] |
| Reproductive/Developmental Toxicity | Rat | No evidence of reproductive or developmental toxicity at normal exposure levels. | [8][15] |
Experimental Protocols
(R)-(-)-Metalaxyl-D6 is a critical tool for analytical and research applications. Below are representative protocols for its use.
Quantification of (R)-(-)-Metalaxyl in Biological Matrices using LC-MS/MS with (R)-(-)-Metalaxyl-D6 as an Internal Standard
This protocol describes a general workflow for the extraction and analysis of (R)-(-)-Metalaxyl from a sample matrix (e.g., plant tissue, soil, or water) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
(R)-(-)-Metalaxyl analytical standard
-
(R)-(-)-Metalaxyl-D6 internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Homogenizer
-
Centrifuge and centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation (QuEChERS):
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.[16]
-
Spike the sample with a known concentration of the (R)-(-)-Metalaxyl-D6 internal standard solution.
-
Add 10 mL of acetonitrile.[16]
-
Add the QuEChERS extraction salt packet, cap the tube tightly, and shake vigorously for 1 minute.[17]
-
Centrifuge at ≥3000 rpm for 5 minutes.[17]
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing the d-SPE sorbent.
-
Vortex for 1 minute and centrifuge for 5 minutes.[17]
-
Take the final supernatant, filter it through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.[16]
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for (R)-(-)-Metalaxyl and its deuterated internal standard.
4. Quantification:
-
Generate a calibration curve using standards of (R)-(-)-Metalaxyl of known concentrations, each spiked with the same amount of (R)-(-)-Metalaxyl-D6.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot this ratio against the concentration of the analyte to create the calibration curve.
-
Determine the concentration of (R)-(-)-Metalaxyl in the unknown samples by interpolating their peak area ratios on the calibration curve. The use of the deuterated internal standard corrects for matrix effects and variations in sample preparation and instrument response.[18]
References
- 1. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. glpbio.com [glpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hb-p.com [hb-p.com]
- 6. Metalaxyl-M CAS#: 70630-17-0 [amp.chemicalbook.com]
- 7. indofil.com [indofil.com]
- 8. meristemag.com [meristemag.com]
- 9. glpbio.com [glpbio.com]
- 10. Metalaxyl-d6 | CAS | LGC Standards [lgcstandards.com]
- 11. barmac.com.au [barmac.com.au]
- 12. cdms.net [cdms.net]
- 13. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]
- 14. Federal Register :: Mefenoxam; Pesticide Tolerances [federalregister.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. lcms.cz [lcms.cz]
In-Depth Technical Guide on the Isotopic Purity of (R)-(-)-Metalaxyl-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic and enantiomeric purity of (R)-(-)-Metalaxyl-D6, a deuterated analog of the biologically active R-enantiomer of the fungicide Metalaxyl. This document details the analytical methodologies for assessing its purity, presents quantitative data, and outlines the experimental workflows involved.
Introduction
(R)-(-)-Metalaxyl, also known as Mefenoxam, is a phenylamide fungicide widely used in agriculture to control pathogens from the Oomycete class. Its fungicidal activity is primarily attributed to the R-enantiomer, which selectively inhibits the RNA polymerase I of these fungi, thereby disrupting protein synthesis.[1][2] The deuterated isotopologue, (R)-(-)-Metalaxyl-D6, serves as an invaluable internal standard for quantitative analysis in pharmacokinetic studies, metabolic fate research, and environmental monitoring, typically using mass spectrometry-based methods.[3] The stability and purity of such labeled compounds are paramount for the accuracy and reliability of experimental results.[4] This guide focuses on the critical aspects of isotopic and enantiomeric purity of (R)-(-)-Metalaxyl-D6.
Data Presentation: Isotopic and Enantiomeric Purity
The purity of (R)-(-)-Metalaxyl-D6 is characterized by two key parameters: its isotopic purity, which indicates the extent of deuterium incorporation, and its enantiomeric purity, which confirms the prevalence of the desired R-enantiomer.
| Parameter | Specification | Analytical Method | Reference |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy | [3] |
| Enantiomeric Purity (Enantiomeric Excess) | Typically >99% | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Synthesized from[5][6][7] |
Experimental Protocols
The determination of isotopic and enantiomeric purity of (R)-(-)-Metalaxyl-D6 requires robust analytical methods. The following sections detail the protocols for the key analytical techniques employed.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Objective: To quantify the distribution of deuterated isotopologues (d0 to d6) and determine the overall isotopic enrichment.
Methodology: Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).[4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation: Prepare a solution of (R)-(-)-Metalaxyl-D6 in a suitable solvent, such as acetonitrile, at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 200-400.
-
Resolution: >70,000.
-
Data Acquisition: Acquire the mass spectra of the eluting peak corresponding to Metalaxyl-D6.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each isotopologue ([M+H]+), from the non-deuterated (d0) to the fully deuterated (d6) form.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the sum of the percentages of all deuterated forms (d1-d6).
-
Structural Confirmation and Deuterium Localization by NMR Spectroscopy
Objective: To confirm the structural integrity of the molecule and the position of the deuterium labels.
Methodology: ¹H NMR and ²H NMR.[8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed sample of (R)-(-)-Metalaxyl-D6 in a suitable deuterated solvent (e.g., Chloroform-d).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the methyl groups at the 2 and 6 positions of the phenyl ring confirms successful deuteration at these sites.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals in the deuterium spectrum at chemical shifts corresponding to the 2,6-dimethylphenyl positions confirms the location of the deuterium atoms.
-
Enantiomeric Purity Determination by Chiral HPLC
Objective: To separate and quantify the R- and S-enantiomers of Metalaxyl-D6 to determine the enantiomeric excess (e.e.).
Methodology: Normal-Phase Chiral High-Performance Liquid Chromatography.[5][6][7]
Instrumentation:
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dissolve the (R)-(-)-Metalaxyl-D6 sample in the mobile phase.
-
Chromatographic Separation:
-
Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers based on the retention times established with reference standards.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
-
Mandatory Visualizations
Analytical Workflow for Purity Assessment
Caption: Analytical workflow for the purity assessment of (R)-(-)-Metalaxyl-D6.
Simplified Mechanism of Action
Caption: Simplified mechanism of action of (R)-Metalaxyl.
Conclusion
The isotopic and enantiomeric purity of (R)-(-)-Metalaxyl-D6 are critical quality attributes that ensure its suitability as an internal standard in analytical chemistry. A combination of high-resolution mass spectrometry, NMR spectroscopy, and chiral HPLC provides a comprehensive characterization of this important research compound. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the fields of drug development, environmental science, and agricultural chemistry.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Direct chiral resolution of metalaxyl and metabolite metalaxyl acid in aged mobile phases: the role of trace water. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Fungicidal Efficacy of (R)-Metalaxyl: A Technical Guide for Researchers
Abstract
(R)-metalaxyl, the biologically active enantiomer of the fungicide metalaxyl, demonstrates potent and specific activity against a range of plant pathogenic oomycetes. This technical guide provides an in-depth analysis of its fungicidal properties, including its mechanism of action, quantitative efficacy data against key pathogens, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals involved in the development and application of fungicidal compounds.
Introduction
(R)-metalaxyl, also known as mefenoxam, is a phenylamide fungicide widely utilized in agriculture for the management of diseases caused by oomycetes.[1][2] As the more active isomer of the racemic mixture metalaxyl, (R)-metalaxyl allows for lower application rates while maintaining high efficacy.[1][3] This systemic fungicide is valued for its protective and curative properties, effectively controlling pathogens such as Phytophthora, Pythium, and Plasmopara species.[2][4] This guide synthesizes the current scientific knowledge on the fungicidal activity of the non-deuterated form of (R)-metalaxyl.
Mechanism of Action
The primary mode of action of (R)-metalaxyl is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible oomycetes.[4] This is achieved through the targeted inhibition of RNA polymerase I, a key enzyme in the transcription of rRNA genes.[4] The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for mycelial growth and sporangial formation, ultimately resulting in the inhibition of fungal development.[3]
Quantitative Efficacy Data
The in vitro efficacy of (R)-metalaxyl is commonly quantified by determining the half-maximal effective concentration (EC50) and the minimum inhibitory concentration (MIC). These values provide a standardized measure of the fungicide's potency against specific pathogens. The following tables summarize the available quantitative data for the fungicidal activity of (R)-metalaxyl and its racemic form, metalaxyl, against various oomycete species.
Table 1: In Vitro Efficacy (EC50) of (R)-Metalaxyl (Mefenoxam) and Metalaxyl Against Phytophthora Species
| Pathogen Species | Fungicide | EC50 (µg/mL) | Host of Origin | Reference(s) |
| Phytophthora capsici (sensitive) | Mefenoxam | <0.5 | Bell Pepper | [5] |
| Phytophthora capsici (moderately sensitive) | Mefenoxam | 0.5 - 1.0 | Bell Pepper | [5] |
| Phytophthora capsici (resistant) | Mefenoxam | >100 | Bell Pepper | [5][6] |
| Phytophthora capsici (sensitive) | Metalaxyl | 0.4 | Pepper | [7][8] |
| Phytophthora cactorum (sensitive) | Metalaxyl | <1.0 | Apple | [9] |
| Phytophthora cactorum (resistant) | Metalaxyl | >4,000,000 | Strawberry | [10] |
| Phytophthora nicotianae (sensitive) | Metalaxyl | 0.01 - 0.46 | Tobacco | [11] |
| Phytophthora nicotianae (resistant) | Metalaxyl | 1.02 - 3.57 | Tobacco | [11] |
| Phytophthora parasitica var. nicotianae | Metalaxyl | 0.3 - 1.2 | Tobacco | [12] |
Table 2: In Vitro Efficacy of (R)-Metalaxyl (Mefenoxam) and Metalaxyl Against Pythium and Plasmopara Species
| Pathogen Species | Fungicide | Efficacy Measure | Concentration (µg/mL) | Observation | Reference(s) |
| Pythium aphanidermatum | Metalaxyl | MIC | 250 - 500 ng | Distinct inhibition spots | [13] |
| Pythium ultimum (sensitive) | Metalaxyl | - | - | Successfully managed for over 30 years | [14] |
| Pythium ultimum (resistant) | Metalaxyl | - | 50 | Characterized as resistant | [14] |
| Plasmopara viticola (sensitive) | Mefenoxam | MIC | <3 | No symptoms observed | [15] |
| Plasmopara viticola (resistant) | Mefenoxam | MIC | 1 | 5.4% of isolates showed resistance | [15] |
| Plasmopara viticola (resistant) | Metalaxyl | MIC | >100 | 94.2% of isolates showed resistance | [16] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the evaluation of (R)-metalaxyl's fungicidal activity.
Mycelial Growth Inhibition Assay (Amended Media Assay)
This in vitro assay determines the EC50 value of a fungicide by measuring the inhibition of fungal mycelial growth on an amended agar medium.
Materials:
-
Pure culture of the target oomycete
-
(R)-metalaxyl (analytical grade)
-
Appropriate culture medium (e.g., V8 juice agar, cornmeal agar)
-
Sterile petri dishes (9 cm diameter)
-
Sterile distilled water
-
Solvent for (R)-metalaxyl (if not water-soluble)
-
Incubator
-
Calipers or ruler
-
Cork borer (5-7 mm diameter)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (R)-metalaxyl in a suitable solvent.
-
Media Preparation: Autoclave the culture medium and cool it to 45-50°C in a water bath.
-
Fungicide Amendment: Add the required volume of the (R)-metalaxyl stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing. A control with no fungicide should also be prepared.
-
Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the actively growing edge of a pure culture of the target oomycete. Place the plug, mycelial side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target oomycete in the dark.
-
Data Collection: After a defined incubation period (e.g., 5-7 days), or when the mycelium in the control plate has reached a significant portion of the plate's diameter, measure the colony diameter in two perpendicular directions for each plate.
-
Data Analysis:
-
Calculate the average colony diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
-
% Inhibition = ((Diameter_control - Diameter_treatment) / Diameter_control) * 100
-
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use probit analysis or non-linear regression to calculate the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[3]
-
Sporangial Germination Assay
This assay assesses the effect of (R)-metalaxyl on the germination of oomycete sporangia.
Materials:
-
Sporangial suspension of the target oomycete
-
(R)-metalaxyl (analytical grade)
-
Sterile distilled water or a suitable buffer
-
Microscope slides or multi-well plates
-
Incubator
-
Microscope
Procedure:
-
Sporangia Production: Grow the oomycete culture under conditions that promote sporangia formation.
-
Suspension Preparation: Harvest sporangia by flooding the culture with sterile cold water and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the concentration to a known value (e.g., 1 x 10^4 to 1 x 10^5 sporangia/mL).
-
Fungicide Treatment: Prepare a series of (R)-metalaxyl concentrations in sterile distilled water or a suitable buffer.
-
Incubation: Mix equal volumes of the sporangial suspension and the fungicide solutions in multi-well plates or on microscope slides. A control with no fungicide should be included.
-
Germination Assessment: Incubate the slides/plates under optimal conditions for germination (temperature and light). After a set incubation period (e.g., 24 hours), observe a predetermined number of sporangia (e.g., 100) under a microscope for each concentration and replicate. A sporangium is considered germinated if the germ tube is at least half the length of the sporangium.
-
Data Analysis:
-
Calculate the percentage of germination for each concentration.
-
Determine the percentage of germination inhibition relative to the control.
-
Calculate the EC50 value for germination inhibition as described in the mycelial growth inhibition assay.
-
Conclusion
(R)-metalaxyl remains a highly effective fungicide for the control of oomycete pathogens due to its specific and potent inhibition of ribosomal RNA synthesis. The quantitative data presented in this guide highlight its efficacy against key species of Phytophthora and Pythium, although the development of resistance is a significant concern that necessitates careful management strategies. The detailed experimental protocols provided offer a standardized framework for the continued evaluation of (R)-metalaxyl and other fungicidal compounds, contributing to the development of robust and sustainable disease management programs in agriculture.
References
- 1. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. cfn-fungicides.ucr.edu [cfn-fungicides.ucr.edu]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 7. Differential Potential of Phytophthora capsici Resistance Mechanisms to the Fungicide Metalaxyl in Peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apsnet.org [apsnet.org]
- 10. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plant Disease 1985 | Response of Phytophthora parasitica var. nicotianae to Metalaxyl Exposure [apsnet.org]
- 13. apsnet.org [apsnet.org]
- 14. Research Portal [rex.libraries.wsu.edu]
- 15. plantarchives.org [plantarchives.org]
- 16. researchgate.net [researchgate.net]
The Differential Biological Activity of Metalaxyl Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metalaxyl, a phenylamide fungicide introduced in the 1970s, has been a cornerstone in the management of diseases caused by oomycete pathogens such as Phytophthora and Pythium species.[1] As a chiral compound, metalaxyl exists as two enantiomers, R-metalaxyl and S-metalaxyl. The commercial product was initially sold as a racemic mixture, containing equal parts of both enantiomers.[2] However, extensive research has revealed significant differences in the biological activity of these two isomers, leading to the development and commercialization of enantiopure formulations.[2] This technical guide provides an in-depth analysis of the differential biological activity of metalaxyl enantiomers, focusing on their fungicidal efficacy, mechanism of action, and environmental fate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and crop protection.
Fungicidal Activity of Metalaxyl Enantiomers
The fungicidal activity of metalaxyl is almost exclusively attributed to the R-enantiomer, also known as mefenoxam or Metalaxyl-M.[3][4] The S-enantiomer exhibits minimal to no fungicidal activity against target oomycetes.[2] This stereoselectivity in biological action is a critical factor in the development of more efficient and environmentally conscious fungicides.
Quantitative Comparison of Fungicidal Activity
The superior efficacy of the R-enantiomer is evident from in vitro studies that have determined the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values against various oomycete pathogens. The R-enantiomer is reported to be up to 1000 times more efficient in vitro than the S-enantiomer.[5]
| Pathogen | Enantiomer | EC50 (µg/mL) | Reference |
| Phytophthora capsici (sensitive isolates) | Mefenoxam (R-metalaxyl) | 0.568 (range: 0.12 - 1.1) | [6] |
| Phytophthora capsici (sensitive isolates) | Metalaxyl (racemic) | 0.27 (range: 0.00002 - 1.3) | [6] |
| Phytophthora capsici (resistant isolates) | Mefenoxam (R-metalaxyl) | 366.5 (range: 3 - 863) | [6] |
| Phytophthora capsici (resistant isolates) | Metalaxyl (racemic) | 470.34 (range: 10 - 966) | [6] |
| Various Pythium species | Metalaxyl (racemic) | 0.01 - 5 | [5] |
| Phytophthora erythroseptica | Metalaxyl (racemic) | 0.05 - 98.9 | [5] |
Mechanism of Action
The primary mode of action of metalaxyl is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[1][5] This is achieved by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[1][7] The disruption of rRNA synthesis halts the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and development.[8] The R-enantiomer is a much more potent inhibitor of this enzyme than the S-enantiomer, which explains its superior fungicidal activity.[5]
Signaling Pathway of Metalaxyl Action
Phytotoxicity of the S-enantiomer
While the S-enantiomer of metalaxyl has negligible fungicidal activity, some studies have indicated that it may be responsible for the phytotoxic effects observed in certain plant species. This has been demonstrated through assays measuring the inhibition of protein synthesis in plant cells.
Quantitative Data on Phytotoxicity
| Assay | Enantiomer | Concentration | Inhibition of ¹⁴C-leucine incorporation |
| Citrus mesophyll cells (30 min) | S-metalaxyl | 1.0 ppm | 36% |
| Citrus mesophyll cells (60 min) | S-metalaxyl | 1.0 ppm | 61% |
| Citrus mesophyll cells (30 min) | R-metalaxyl | 1.0 ppm | 21% |
| Citrus mesophyll cells (60 min) | R-metalaxyl | 1.0 ppm | 18% |
Enantioselective Degradation in the Environment
The two enantiomers of metalaxyl also exhibit different degradation patterns in the environment, particularly in soil. This enantioselective degradation is influenced by soil properties such as pH and microbial activity.
In aerobic soils with a pH above 5, the fungicidally active R-enantiomer is often degraded faster than the S-enantiomer.[9] However, in more acidic soils (pH < 4) and under anaerobic conditions, this preference can be reversed, with the S-enantiomer degrading more rapidly.[9]
Quantitative Data on Enantioselective Degradation
| Soil Condition | Enantiomer | Degradation Rate |
| Aerobic, pH > 5 | R-metalaxyl | Faster than S-enantiomer |
| Aerobic, pH 4-5 | R- and S-metalaxyl | Similar rates |
| Aerobic, pH < 4 | S-metalaxyl | Faster than R-enantiomer |
| Anaerobic | S-metalaxyl | Generally faster than R-enantiomer |
Experimental Protocols
Mycelial Growth Inhibition Assay
This assay is used to determine the in vitro fungicidal activity of metalaxyl enantiomers.
Workflow for Mycelial Growth Inhibition Assay
Methodology:
-
Media Preparation: Prepare a suitable growth medium for the target oomycete (e.g., V8 juice agar).[10] Autoclave the medium and allow it to cool to approximately 50°C.
-
Fungicide Amendment: Add the desired concentrations of R-metalaxyl, S-metalaxyl, or racemic metalaxyl to the molten agar.[10] A solvent control (without the fungicide) should also be prepared.
-
Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut mycelial plugs from the actively growing edge of a pure culture of the target oomycete. Place one plug in the center of each agar plate.[11]
-
Incubation: Incubate the plates at the optimal growth temperature for the oomycete in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.[10]
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value (the concentration that inhibits growth by 50%) can then be determined using probit analysis.[12]
Protein Synthesis Inhibition Assay (¹⁴C-Leucine Incorporation)
This assay is used to assess the phytotoxic effects of metalaxyl enantiomers on plant cells by measuring the rate of protein synthesis.
Methodology:
-
Cell Preparation: Isolate mesophyll cells from the leaves of a suitable test plant (e.g., citrus).
-
Incubation Mixture: Prepare a reaction mixture containing the isolated plant cells, a buffer solution, and the test compound (R-metalaxyl, S-metalaxyl, or racemic metalaxyl) at various concentrations.
-
Radiolabeling: Add a known amount of ¹⁴C-labeled leucine to the incubation mixture. Leucine is an amino acid, and its incorporation into cellular components is a measure of protein synthesis.[13]
-
Incubation: Incubate the mixture for a defined period (e.g., 30 and 60 minutes) under controlled conditions.
-
Termination and Precipitation: Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA). This will precipitate the proteins, including those that have incorporated the ¹⁴C-leucine.[13]
-
Washing and Scintillation Counting: Wash the protein precipitate to remove any unincorporated ¹⁴C-leucine. The amount of radioactivity in the precipitate is then quantified using a liquid scintillation counter.
-
Analysis: The level of radioactivity is directly proportional to the rate of protein synthesis. The percentage of inhibition of protein synthesis for each treatment is calculated relative to a control (no fungicide).
Enantioselective Degradation Analysis in Soil
This procedure is used to study the differential degradation rates of metalaxyl enantiomers in soil.
Workflow for Enantioselective Degradation Analysis
Methodology:
-
Soil Preparation: Collect and characterize the soil to be used in the study (e.g., determine pH, organic matter content).
-
Incubation Setup: Place a known amount of soil into incubation vessels. Adjust the moisture content to a specific level.
-
Fungicide Application: Apply a solution of racemic metalaxyl to the soil surface to achieve a desired initial concentration.
-
Incubation: Incubate the soil samples in the dark at a constant temperature. For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment.
-
Sampling: At predetermined time points, collect soil samples from the incubation vessels.
-
Extraction: Extract the metalaxyl residues from the soil samples using a suitable organic solvent (e.g., acetonitrile).
-
Chiral Analysis: Analyze the extracts using a chiral high-performance liquid chromatography (HPLC) system equipped with a chiral column or by gas chromatography-mass spectrometry (GC-MS) after derivatization.[9] This will allow for the separation and quantification of the R- and S-enantiomers.
-
Data Analysis: Plot the concentration of each enantiomer against time to determine the degradation kinetics and calculate the half-life of each enantiomer in the soil.
Conclusion
The biological activity of metalaxyl is highly dependent on its stereochemistry. The R-enantiomer, mefenoxam, is the biologically active component responsible for the potent fungicidal action against oomycetes through the inhibition of RNA polymerase I. In contrast, the S-enantiomer is largely inactive as a fungicide but may contribute to phytotoxicity in some plant species. Furthermore, the enantiomers exhibit differential degradation patterns in the environment, a factor with significant implications for their environmental fate and risk assessment. The development and use of enantiopure formulations like mefenoxam represent a significant advancement in fungicide technology, allowing for reduced application rates, lower environmental load, and improved efficacy. This technical guide provides a foundational understanding of these critical differences, equipping researchers and professionals with the knowledge to advance the development of more effective and sustainable crop protection solutions.
References
- 1. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]
- 2. pomais.com [pomais.com]
- 3. indofil.com [indofil.com]
- 4. Metalaxyl-M (Ref: CGA 329351) [sitem.herts.ac.uk]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective degradation of metalaxyl in soils: chiral preference changes with soil pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of the [14C]Leucine Incorporation Technique To Measure Bacterial Production in River Sediments and the Epiphyton - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (R)-(-)-Metalaxyl-D6 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-(-)-Metalaxyl-D6 as an internal standard for the quantitative analysis of (R)-(-)-Metalaxyl (Mefenoxam) and its enantiomers in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in research and quality control laboratories.
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| (R)-(-)-Metalaxyl | Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alaninate | C₁₅H₂₁NO₄ | 279.33 |
| (R)-(-)-Metalaxyl-D6 | Methyl N-(2,6-bis(methyl-d3)phenyl)-N-(methoxyacetyl)-D-alaninate | C₁₅H₁₅D₆NO₄ | 285.37 |
(R)-(-)-Metalaxyl-D6 is the deuterated analog of (R)-(-)-Metalaxyl, the biologically active enantiomer of the fungicide Metalaxyl.[1] Its use as an internal standard is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects during ionization.[2]
Application Note: Quantitative Analysis of (R)-(-)-Metalaxyl in Vegetable Matrices
This application note details a method for the determination of (R)-(-)-Metalaxyl residues in vegetable samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
Experimental Protocol
2.1.1. Sample Preparation (QuEChERS)
A generalized QuEChERS protocol is described below and should be optimized for the specific vegetable matrix.[3][4][5]
-
Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of (R)-(-)-Metalaxyl-D6 solution in acetonitrile as the internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, and 150 mg C18). For highly pigmented matrices, graphitized carbon black (GCB) may be included, but its potential to adsorb planar analytes should be evaluated.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2.1.2. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
2.1.3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| (R)-(-)-Metalaxyl | 280.1 | 220.1 | 192.1 |
| (R)-(-)-Metalaxyl-D6 | 286.1 | 226.1 | 198.1 |
Note: The precursor ion for the D6-labeled internal standard is shifted by +6 Da. The fragment ions are also expected to show a corresponding shift. These transitions should be confirmed and optimized on the specific instrument being used.
Method Validation Data (Illustrative)
The following table summarizes typical performance data for a method of this nature. Actual results will vary depending on the matrix, instrumentation, and laboratory conditions.
| Parameter | Result |
| Linearity Range | 0.5 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of (R)-(-)-Metalaxyl in vegetables.
Application Note: Enantioselective Analysis of Metalaxyl in Soil
This application note provides a protocol for the chiral separation and quantification of (R)-(-)-Metalaxyl and (S)-(+)-Metalaxyl in soil samples, which is crucial for environmental fate and efficacy studies.
Experimental Protocol
3.1.1. Sample Preparation
-
Extraction:
-
Weigh 10 g of sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and the (R)-(-)-Metalaxyl-D6 internal standard.
-
Shake for 30 minutes on a mechanical shaker.
-
Centrifuge at ≥3000 x g for 10 minutes.
-
-
Cleanup:
-
The cleanup procedure may vary depending on the soil type. A solid-phase extraction (SPE) cleanup using a C18 cartridge can be effective.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load an aliquot of the soil extract.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v).
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
3.1.2. Chiral LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | Chiral Stationary Phase Column (e.g., Chiralcel OD-RH, 150 mm x 4.6 mm, 5 µm) [6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Isocratic/Gradient | Isocratic elution is often effective for chiral separations (e.g., 60:40 A:B). Gradient elution may be necessary for complex matrices. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Controlled temperature (e.g., 25°C) is critical for reproducible chiral separations. |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3.1.3. MRM Transitions
The same MRM transitions as in the quantitative analysis of (R)-(-)-Metalaxyl can be used for both enantiomers and the internal standard.
Expected Results
The chiral column should provide baseline separation of the (R)- and (S)-enantiomers of Metalaxyl. The retention times will be specific to the column and conditions used. (R)-(-)-Metalaxyl-D6 will co-elute with (R)-(-)-Metalaxyl, allowing for accurate quantification of each enantiomer.
Chiral Separation Workflow Diagram
Caption: Workflow for the enantioselective analysis of Metalaxyl in soil.
General Considerations and Best Practices
-
Standard Solutions: Prepare stock solutions of (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 in a suitable solvent such as acetonitrile or methanol. Working standards and calibration curves should be prepared by diluting the stock solutions.
-
Matrix Effects: For complex matrices, it is highly recommended to prepare matrix-matched calibration standards to compensate for matrix-induced signal suppression or enhancement.[7]
-
Method Validation: A full method validation should be performed according to relevant guidelines (e.g., SANCO/12682/2019) to ensure the method is fit for its intended purpose. This includes assessing linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and limit of detection (LOD).
-
Instrument Optimization: The MS/MS parameters, including collision energies and cone voltages, should be optimized for both (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 to achieve maximum sensitivity.
By following these application notes and protocols, researchers can develop and implement robust and reliable LC-MS/MS methods for the quantitative and enantioselective analysis of Metalaxyl using (R)-(-)-Metalaxyl-D6 as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lcms.cz [lcms.cz]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Daicel CHIRALCEL OD-RH HPLC Analytical Column, 5 µm, ID 2.1 mm x L 150 mm - 14794 - £1,846.17 : UVISON.com [uvison.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Metalaxyl in Soil Samples Using (R)-(-)-Metalaxyl-D6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metalaxyl is a systemic fungicide widely used in agriculture to protect crops from diseases caused by oomycete fungi.[1][2] Its persistence and potential for leaching into groundwater make the accurate quantification of its residues in soil a critical aspect of environmental monitoring and food safety assessment.[1][3] The use of a stable isotope-labeled internal standard, such as (R)-(-)-Metalaxyl-D6, is a highly effective strategy for achieving accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard co-extracts with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[4]
This application note provides a detailed protocol for the extraction, cleanup, and quantification of metalaxyl in soil samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, followed by LC-MS/MS analysis with (R)-(-)-Metalaxyl-D6 as an internal standard.
Materials and Reagents
-
Standards:
-
Metalaxyl (analytical standard, >99% purity)
-
(R)-(-)-Metalaxyl-D6 (isotopic purity ≥99%)[5]
-
-
Solvents (LC-MS grade or equivalent):
-
Acetonitrile
-
Methanol
-
Water with 0.1% formic acid
-
-
Reagents:
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
-
Equipment:
-
High-speed centrifuge
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Experimental Protocols
3.1. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of metalaxyl and (R)-(-)-Metalaxyl-D6, respectively, in 10 mL of methanol in separate volumetric flasks.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with a 1:1 mixture of acetonitrile and water to achieve concentrations ranging from 0.5 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the (R)-(-)-Metalaxyl-D6 intermediate stock solution 1:10 with acetonitrile.
3.2. Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely used and efficient procedure for extracting pesticide residues from various matrices, including soil.[6][7]
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
-
Add 50 µL of the 1 µg/mL (R)-(-)-Metalaxyl-D6 internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
3.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 10% B
-
10.1-15 min: 10% B (re-equilibration)
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Metalaxyl | 280.1 | 220.2 | 192.2[8] |
| (R)-(-)-Metalaxyl-D6 | 286.1 | 226.2 | 198.2 |
Data Presentation: Method Performance Characteristics
The following table summarizes typical quantitative data for the analysis of metalaxyl in soil using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix characteristics.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 100 µg/L | [6] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Limit of Quantification (LOQ) | 10 µg/kg | [9][10] |
| Limit of Detection (LOD) | 0.024 - 6.25 ng/g | [11] |
| Recovery | 76% - 111% | [9] |
| Relative Standard Deviation (RSD) | < 20% | [10] |
Visualization: Experimental Workflow
Caption: Workflow for Metalaxyl Quantification in Soil.
References
- 1. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. lcms.cz [lcms.cz]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrcgrapes.in [nrcgrapes.in]
- 9. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caod.oriprobe.com [caod.oriprobe.com]
- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]
Application Note: High-Throughput Analysis of (R)-(-)-Metalaxyl in Complex Matrices using (R)-(-)-Metalaxyl-D6 as an Internal Standard
Introduction
Metalaxyl is a widely used systemic fungicide effective against Oomycete pathogens in various crops. It exists as a racemic mixture of two enantiomers, with the R-enantiomer (Metalaxyl-M or Mefenoxam) exhibiting significantly higher fungicidal activity. Consequently, regulatory bodies and food safety monitoring programs require sensitive and accurate methods for the quantification of Metalaxyl residues. The use of an isotopically labeled internal standard, such as (R)-(-)-Metalaxyl-D6, is crucial for achieving high accuracy and precision in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response. This application note presents a robust and validated method for the quantitative analysis of (R)-(-)-Metalaxyl in various environmental and food matrices using a deuterated internal standard with LC-MS/MS.
Methodology
A sensitive and selective method was developed for the determination of (R)-(-)-Metalaxyl using (R)-(-)-Metalaxyl-D6 as an internal standard. The methodology involves sample extraction and clean-up using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: QuEChERS Protocol
The QuEChERS method provides a simple and effective approach for the extraction and cleanup of pesticide residues from a wide range of food matrices. The general workflow is depicted below.
LC-MS/MS Analysis
The final extracts were analyzed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Chromatographic separation was achieved on a C18 reversed-phase column.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of (R)-(-)-Metalaxyl across various matrices. The use of the deuterated internal standard, (R)-(-)-Metalaxyl-D6, effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.
Quantitative Data Summary
The following tables summarize the validation data obtained for the analysis of Metalaxyl in different matrices using an isotopic dilution approach.
Table 1: Method Validation Data for Metalaxyl Analysis in Food Matrices
| Matrix | Spiked Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Scallions | 0.001 | 97.66 | 6.88 | 0.001 | |
| 0.01 | 102.35 | 4.32 | |||
| 1 | 106.27 | 2.11 | |||
| 7 | 99.87 | 3.54 | |||
| Rice Grains | 0.01 | 85.33 | 8.21 | 0.010 | |
| 0.05 | 92.67 | 5.38 | |||
| 0.50 | 101.36 | 3.15 | |||
| Chinese Bayberry | 0.01 | 95.63 | 3.27 | 0.01 | |
| 0.05 | 101.24 | 2.15 | |||
| 0.50 | 98.76 | 1.89 | |||
| Fresh D. officinale | 0.01 | 92.45 | 4.12 | 0.01 | |
| 0.05 | 99.87 | 2.87 | |||
| 0.50 | 103.11 | 1.98 | |||
| Dried D. officinale | 0.01 | 88.90 | 5.81 | 0.01 | |
| 0.05 | 94.32 | 3.45 | |||
| 0.50 | 96.78 | 2.54 |
Table 2: Method Validation Data for Metalaxyl Analysis in Environmental Matrices
| Matrix | Spiked Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Paddy Soil | 0.01 | 76.00 | 11.36 | 0.010 | |
| 0.05 | 88.67 | 7.21 | |||
| 0.50 | 95.33 | 4.56 | |||
| Paddy Water | 0.01 | 91.23 | 6.45 | 0.010 | |
| 0.05 | 98.76 | 4.32 | |||
| 0.50 | 105.43 | 2.18 |
Metabolic Pathway of Metalaxyl
Metalaxyl undergoes biotransformation in plants, soil, and animals. The major metabolic routes include hydrolysis of the methyl ester, oxidation of the ring-methyl groups, and N-dealkylation. Understanding these pathways is crucial for assessing the total toxicological burden and for designing analytical methods that can also detect major metabolites.
Conclusion
The use of (R)-(-)-Metalaxyl-D6 as an internal standard in conjunction with QuEChERS sample preparation and LC-MS/MS analysis provides a highly accurate, precise, and robust method for the quantification of (R)-(-)-Metalaxyl in a variety of complex matrices. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food and environmental samples.
Detailed Experimental Protocol
1. Scope
This protocol describes the procedure for the quantitative analysis of (R)-(-)-Metalaxyl in various food and environmental matrices using (R)-(-)-Metalaxyl-D6 as an internal standard by LC-MS/MS.
2. Reagents and Materials
-
(R)-(-)-Metalaxyl analytical standard (≥98% purity)
-
(R)-(-)-Metalaxyl-D6 internal standard (≥99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented matrices)
-
Syringe filters (0.22 µm, PTFE or equivalent)
3. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution: Prepare a working solution of (R)-(-)-Metalaxyl-D6 at a suitable concentration (e.g., 1 µg/mL) in acetonitrile for spiking into samples.
4. Sample Preparation (QuEChERS)
-
Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a known amount of the (R)-(-)-Metalaxyl-D6 internal standard spiking solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA). For pigmented samples, GCB may be included.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized transitions for (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (R)-(-)-Metalaxyl | 280.1 | 220.1 | 15 |
| 280.1 | 192.1 | 25 | |
| (R)-(-)-Metalaxyl-D6 | 286.1 | 226.1 | 15 |
| 286.1 | 198.1 | 25 |
6. Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Application Notes and Protocols for the Analysis of (R)-(-)-Metalaxyl-D6 in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Metalaxyl in water samples using (R)-(-)-Metalaxyl-D6 as an internal standard. The methodology encompasses sample preparation by Solid-Phase Extraction (SPE) and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Metalaxyl is a systemic fungicide widely used in agriculture to control diseases caused by Oomycete fungi.[1] Its presence in water sources is a potential environmental concern, necessitating sensitive and accurate analytical methods for its monitoring. The use of a deuterated internal standard, such as (R)-(-)-Metalaxyl-D6, is a crucial component of a robust analytical method, as it corrects for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results. This is particularly important when dealing with complex environmental matrices.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of Metalaxyl in water using an internal standard-based LC-MS/MS method. It is important to note that these values are compiled from various studies and may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 0.4 - 40.0 ng/L | [2] |
| Limit of Quantification (LOQ) | 0.010 mg/kg (for paddy water) | [3] |
| Recovery | 76.00 - 111.36% | [3] |
| **Linearity (R²) ** | > 0.99 | [3] |
| Relative Standard Deviation (RSD) | < 21% | [2] |
Experimental Protocols
Preparation of Standards
1.1. (R)-(-)-Metalaxyl-D6 Internal Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of (R)-(-)-Metalaxyl-D6.
-
Dissolve in 100 mL of methanol in a volumetric flask.
-
Store the stock solution at -20°C in an amber vial.
1.2. Working Internal Standard Solution (1 µg/mL):
-
Dilute the 100 µg/mL stock solution 1:100 with methanol.
-
This working solution will be used to spike samples and calibration standards.
1.3. Metalaxyl Calibration Standards:
-
Prepare a stock solution of non-labeled Metalaxyl (100 µg/mL) in methanol.
-
Perform serial dilutions of the Metalaxyl stock solution with a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a series of calibration standards with concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Spike each calibration standard with the working internal standard solution to a final concentration of 10 ng/mL of (R)-(-)-Metalaxyl-D6.
Sample Preparation: Solid-Phase Extraction (SPE)
2.1. Sample Collection and Preservation:
-
Collect water samples in clean glass bottles.
-
If not analyzed immediately, store the samples at 4°C.
2.2. Fortification with Internal Standard:
-
To a 100 mL aliquot of the water sample, add a known amount of the (R)-(-)-Metalaxyl-D6 working internal standard solution (e.g., 10 µL of a 1 µg/mL solution to achieve a concentration of 10 ng/mL).
2.3. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
2.4. Sample Loading:
-
Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
2.5. Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
2.6. Elution:
-
Elute the retained analytes from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of methanol and dichloromethane.[1]
2.7. Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
3.1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40°C.
3.2. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metalaxyl: Monitor at least two transitions (one for quantification and one for confirmation). For example, m/z 280.1 -> 220.1 (quantifier) and 280.1 -> 192.1 (qualifier).
-
(R)-(-)-Metalaxyl-D6: Monitor the corresponding transitions, taking into account the mass shift due to deuterium labeling (e.g., m/z 286.1 -> 226.1).
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Metalaxyl to the peak area of (R)-(-)-Metalaxyl-D6 against the concentration of the Metalaxyl calibration standards.
-
The concentration of Metalaxyl in the water samples is then determined from this calibration curve using the measured peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
Signaling Pathway of Metalaxyl
Caption: Mechanism of action of Metalaxyl in Oomycete fungi.
Experimental Workflow for Water Sample Analysis
Caption: Workflow for the analysis of Metalaxyl in water samples.
References
Application Notes and Protocols for Metalaxyl Analysis in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of the fungicide metalaxyl in various plant tissues. The protocols outlined below are established methods that ensure reliable and reproducible quantification of metalaxyl residues, crucial for food safety, environmental monitoring, and agricultural research.
Introduction to Metalaxyl
Metalaxyl is a systemic phenylamide fungicide widely used in agriculture to control diseases caused by oomycete fungi, such as Phytophthora and Pythium species.[1][2] Its systemic nature allows it to be absorbed by the plant and transported within its tissues, providing protection from within.[3][4] The mode of action of metalaxyl involves the inhibition of ribosomal RNA (rRNA) synthesis in the target fungi by specifically inhibiting RNA polymerase I.[2][5][6][7] This disruption of protein synthesis ultimately leads to the cessation of fungal growth and reproduction.[1][8] Given its widespread use, accurate methods for the determination of metalaxyl residues in plant commodities are essential.
The following diagram illustrates the simplified signaling pathway of metalaxyl's mode of action.
Caption: Logical diagram of Metalaxyl's mode of action.
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate metalaxyl analysis as it aims to extract the analyte from the complex plant matrix and remove interfering substances. The most common and effective methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become the standard for pesticide residue analysis in many laboratories due to its simplicity, high throughput, and low solvent consumption.
Caption: QuEChERS experimental workflow.
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Homogenization: Weigh 10-15 g of a representative portion of the plant tissue into a blender and homogenize.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The type of d-SPE sorbent depends on the matrix (e.g., for pigmented fruits and vegetables, PSA and GCB are often used).
-
The d-SPE tube typically contains primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove excess water. For samples with pigments like chlorophyll, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds.
-
-
Second Centrifugation: Centrifuge the d-SPE tube at ≥3000 rpm for 5 minutes.
-
Final Extract: Collect the supernatant, which can be directly injected into an LC-MS/MS or GC-MS system for analysis. It may be necessary to add a small amount of acid (e.g., formic acid) to stabilize the metalaxyl.
Solid-Phase Extraction (SPE)
SPE is a selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is often used for cleanup after an initial extraction.
Caption: Solid-Phase Extraction (SPE) workflow.
This protocol is a general guideline and requires optimization based on the specific SPE cartridge and plant matrix.
-
Initial Extraction: Extract metalaxyl from the homogenized plant sample using a suitable solvent such as acetonitrile or methanol.
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., C18).
-
Condition the cartridge by passing a specific volume of an organic solvent (e.g., methanol) followed by water.
-
-
Sample Loading: Load the initial sample extract onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent or a mixture of solvents to remove co-extracted interferences while retaining metalaxyl.
-
Elution: Elute the retained metalaxyl from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that separates compounds based on their relative solubilities in two different immiscible liquids.
Caption: Liquid-Liquid Extraction (LLE) workflow.
This protocol is a general guideline and should be optimized for the specific plant matrix.
-
Sample Homogenization: Homogenize a known weight of the plant tissue with water or a suitable buffer.
-
Extraction:
-
Transfer the homogenate to a separatory funnel.
-
Add an equal or specified volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
-
Phase Separation: Allow the layers to fully separate.
-
Collection: Drain and collect the organic layer containing the extracted metalaxyl. The extraction may be repeated multiple times with fresh solvent to improve recovery.
-
Drying and Concentration:
-
Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to a small volume or to dryness using a rotary evaporator.
-
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis by LC-MS/MS or GC-MS.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation and analytical methods for metalaxyl in various plant tissues as reported in the literature.
Table 1: Recovery and Precision Data for Metalaxyl Analysis
| Plant Matrix | Preparation Method | Analytical Method | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Scallion | QuEChERS | LC-MS/MS | 0.001, 0.01, 1, 7 | 97.66 - 106.27 | 2.11 - 6.88 | [3] |
| Squash Fruit & Leaf | QuEChERS | UHPLC-MS/MS | 0.01, 0.1 | 76.4 - 101.9 | ≤ 4 | [4] |
| Durian Leaf | LLE (Ethyl Acetate) | HPLC | Not Specified | 88 - 103 | Not Specified | [8] |
| Rice Plant | Modified QuEChERS | LC-MS/MS | 0.01 - 0.50 | 76.00 - 111.36 | Not Specified | [6] |
| Potato | d-SPE | HPLC | Not Specified | 81.53 - 95.50 | < 9.74 | |
| Potato Foliage | d-SPE | HPLC | Not Specified | 90.12 - 94.72 | < 9.74 | |
| Tomato | QuEChERS | HPLC | Not Specified | > 90 | Not Specified | |
| Cucumber | QuEChERS | HPLC | Not Specified | 86.66 | < 20 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Metalaxyl Analysis
| Plant Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Apple | LC-MS/MS | 0.001 | Not Specified | [1] |
| Potato, Soil | LC-MS/MS | 0.0015 - 0.02 | Not Specified | [5] |
| Durian Leaf | HPLC | 0.27 µg/mL | 0.91 µg/mL | [8] |
| Rice Matrices | LC-MS/MS | Not Specified | 0.010 | [6] |
| Potato | HPLC | 0.0015 | 0.005 | |
| Tomato | HPLC | 0.01 | 0.04 |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable analysis of metalaxyl in plant tissues. The QuEChERS method is often preferred for its efficiency and high-throughput capabilities. However, traditional methods like SPE and LLE remain valuable for specific applications and matrices. The quantitative data presented demonstrates that with proper validation, these methods can achieve the low detection limits and high accuracy required for regulatory compliance and research purposes. The choice of the final analytical technique, typically LC-MS/MS or GC-MS, will depend on the available instrumentation and the specific requirements of the analysis.
References
- 1. pomais.com [pomais.com]
- 2. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pomais.com [pomais.com]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jindunchemistry.com [jindunchemistry.com]
Application Note: Enantioselective Determination of Metalaxyl by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive protocol for the enantioselective analysis of the fungicide metalaxyl using Gas Chromatography-Mass Spectrometry (GC-MS). Metalaxyl, a widely used phenylamide fungicide, contains a chiral center, resulting in two enantiomers with different biological activities. The R-enantiomer (metalaxyl-M) is significantly more fungicidally active than the S-enantiomer. Consequently, the development of enantioselective analytical methods is crucial for environmental monitoring, food safety assessment, and regulatory compliance. This document provides a detailed methodology for sample preparation from soil and water matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by enantioselective separation and quantification by GC-MS. While High-Performance Liquid Chromatography (HPLC) is more commonly cited for this specific application, this note provides a robust starting point for a GC-MS method based on established principles of chiral gas chromatography for similar pesticide compounds.
Introduction
Metalaxyl [methyl N-(methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alaninate] is a systemic fungicide effective against various plant diseases caused by Oomycete fungi. The fungicidal activity is primarily attributed to the R-enantiomer. Regulatory bodies are increasingly requiring enantiomer-specific data for chiral pesticides to conduct more accurate risk assessments. Gas chromatography-mass spectrometry offers high sensitivity and selectivity, making it a powerful tool for pesticide residue analysis. This protocol details a proposed method for the separation and quantification of metalaxyl enantiomers, providing researchers and analytical chemists with a solid foundation for method development and validation.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a variety of matrices.[1][2][3][4]
1.1. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented matrices)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
1.2. Extraction Procedure (for 10 g Soil or 10 mL Water Sample)
-
Weigh 10 g of homogenized soil or pipette 10 mL of water into a 50 mL centrifuge tube.
-
For soil samples, add 10 mL of deionized water and vortex for 1 minute to create a slurry.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are proposed starting parameters for the enantioselective analysis of metalaxyl. Method optimization will be required.
2.1. Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Chiral GC Column: A cyclodextrin-based capillary column is recommended. A good starting point would be a (2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin phase (e.g., Agilent J&W Cyclodex-B or similar).
2.2. GC-MS Parameters
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 10 °C/min to 200 °C |
| Ramp 2 | 5 °C/min to 240 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for Metalaxyl | m/z 279 (Molecular Ion), 220, 192, 134 |
Data Presentation
The following tables summarize the key quantitative data for the proposed method.
Table 1: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Chiral Column | (2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Carrier Gas | He, 1.2 mL/min |
| Oven Program | 100 °C (1 min), 10 °C/min to 200 °C, 5 °C/min to 240 °C (5 min) |
| Mass Spectrometer | |
| Ionization | EI, 70 eV |
| Source Temperature | 230 °C |
| Acquisition | SIM |
| Monitored Ions (m/z) | 279, 220, 192, 134 |
Table 2: Method Validation Parameters (Target Values)
| Parameter | Target Value | Reference |
| Linearity (R²) | ≥ 0.99 | [5][6] |
| Limit of Quantification (LOQ) | ≤ 10 µg/kg | [6][7] |
| Accuracy (Recovery %) | 70 - 120% | [6][7] |
| Precision (RSD %) | ≤ 20% | [6][7] |
| Measurement Uncertainty | < 50% | [5] |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of metalaxyl enantiomers.
Discussion
The successful enantioselective analysis of metalaxyl by GC-MS hinges on two critical steps: efficient sample cleanup and the selection of an appropriate chiral stationary phase. The QuEChERS protocol outlined is a widely accepted and validated method for pesticide residue analysis, offering excellent recoveries and removal of matrix interferences.[4] For the GC separation, cyclodextrin-based chiral columns are the industry standard for the enantiomeric separation of a wide range of chiral compounds, including many pesticides. The proposed column and GC conditions provide a strong starting point for method development. It is anticipated that with minor optimization of the temperature program and flow rate, baseline separation of the R- and S-metalaxyl enantiomers can be achieved. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer will ensure high sensitivity and selectivity for the quantification of metalaxyl at trace levels.
Conclusion
This application note details a comprehensive approach for the sample preparation and proposed GC-MS analysis of metalaxyl enantiomers. The provided QuEChERS protocol is robust and suitable for various environmental and food matrices. The suggested GC-MS parameters, centered around a cyclodextrin-based chiral column, offer a scientifically sound basis for the development of a validated enantioselective method. This protocol will be a valuable resource for researchers, analytical scientists, and professionals in the fields of drug development and food safety who are tasked with the chiral analysis of metalaxyl and other phenylamide fungicides.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. measurlabs.com [measurlabs.com]
- 3. youtube.com [youtube.com]
- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. shimadzu.nl [shimadzu.nl]
Application of (R)-(-)-Metalaxyl-D6 in Environmental Toxicology Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Metalaxyl, also known as Mefenoxam, is the biologically active enantiomer of the fungicide Metalaxyl.[1] It is widely used in agriculture to control plant diseases caused by Oomycete fungi.[2] Due to its extensive use, there is a need to understand its environmental fate and potential toxicological effects on non-target organisms. (R)-(-)-Metalaxyl-D6, a deuterated form of the active ingredient, serves as a critical internal standard for accurate quantification in environmental matrices during toxicology studies. Its use allows for precise measurement of (R)-(-)-Metalaxyl concentrations by correcting for matrix effects and variations in analytical procedures.
These application notes provide detailed protocols for utilizing (R)-(-)-Metalaxyl-D6 in environmental toxicology studies, focusing on analytical quantification, and ecotoxicological testing with representative terrestrial and aquatic organisms.
Data Presentation
Table 1: Physicochemical Properties of (R)-(-)-Metalaxyl-D6
| Property | Value |
| Formal Name | methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate |
| CAS Number | 1398112-32-7 |
| Molecular Formula | C15H15D6NO4 |
| Formula Weight | 285.4 g/mol |
| Purity | ≥99% deuterated forms (d1-d6) |
| Formulation | A solution in acetonitrile |
| Source: Cayman Chemical |
Table 2: Ecotoxicological Data for (R)-(-)-Metalaxyl (Mefenoxam)
| Organism | Test Type | Endpoint | Value | Reference |
| Eisenia fetida (Earthworm) | Acute Toxicity (48h, filter paper) | LC50 | 0.052 mg/cm² | [3] |
| Daphnia magna (Water Flea) | Acute Toxicity | LC50 | 176.4 mg/L | [4] |
| Danio rerio (Zebrafish) | Acute Toxicity | LC50 | 237.67 mg/L | [4] |
Table 3: Dissipation Half-lives of Metalaxyl-M in Environmental Matrices
| Matrix | Location | Half-life (days) | Reference |
| Rice Plant | Heilongjiang, China | 0.27 - 10.83 | [5] |
| Paddy Soil | Heilongjiang, China | 3.31 - 6.01 | [5] |
| Paddy Water | Heilongjiang, China | 1.93 - 4.41 | [5] |
| Rice Plant | Hubei, China | 1.34 - 2.87 | [5] |
| Paddy Soil | Hubei, China | 2.51 - 4.39 | [5] |
| Paddy Water | Hubei, China | 1.63 - 3.28 | [5] |
Experimental Protocols
Protocol 1: Quantification of (R)-(-)-Metalaxyl in Soil Samples using LC-MS/MS with (R)-(-)-Metalaxyl-D6 as an Internal Standard
This protocol describes the extraction and quantification of (R)-(-)-Metalaxyl from soil samples, a key procedure in assessing its environmental persistence and exposure levels for soil-dwelling organisms.
1. Sample Preparation and Extraction (Modified QuEChERS Method)
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known concentration of (R)-(-)-Metalaxyl-D6 solution in acetonitrile. The spiking level should be chosen to be in the mid-range of the calibration curve.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile extract) into a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO4 and 50 mg primary secondary amine (PSA).
-
Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(R)-(-)-Metalaxyl: Monitor the transition of the precursor ion to a specific product ion.
-
(R)-(-)-Metalaxyl-D6: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the (R)-(-)-Metalaxyl to the peak area of the (R)-(-)-Metalaxyl-D6 against the concentration of the calibration standards.
-
Determine the concentration of (R)-(-)-Metalaxyl in the samples from the calibration curve.
-
Protocol 2: Earthworm Acute Toxicity Test (based on OECD Guideline 207)
This protocol outlines a standardized method to assess the acute toxicity of (R)-(-)-Metalaxyl to the earthworm Eisenia fetida.
1. Test Organism and Acclimation
-
Use adult Eisenia fetida with a visible clitellum, obtained from a reliable supplier.
-
Acclimatize the earthworms for at least 24 hours in the artificial soil to be used in the test, without the test substance.
2. Test Substance Preparation
-
Prepare a stock solution of (R)-(-)-Metalaxyl in a suitable solvent (e.g., acetone).
-
Prepare a series of test concentrations by spiking the artificial soil with the stock solution. Ensure the solvent is evaporated completely before introducing the earthworms.
3. Test Procedure
-
Place 500 g of the prepared soil into glass containers.
-
Introduce 10 adult earthworms into each container.
-
Maintain the test containers at 20 ± 2°C with a constant light cycle.
-
The test duration is 14 days.
-
Assess mortality at day 7 and day 14. Earthworms are considered dead if they do not respond to a gentle mechanical stimulus.
4. Data Analysis
-
Record the number of dead earthworms in each container at each observation point.
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (the concentration that is lethal to 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).
Protocol 3: Daphnia magna Acute Immobilization Test (based on OECD Guideline 202)
This protocol describes a method to determine the acute toxicity of (R)-(-)-Metalaxyl to the aquatic invertebrate Daphnia magna.
1. Test Organism
-
Use neonates of Daphnia magna that are less than 24 hours old at the start of the test.
2. Test Solution Preparation
-
Prepare a stock solution of (R)-(-)-Metalaxyl in a suitable solvent.
-
Prepare a series of test concentrations by diluting the stock solution with reconstituted freshwater.
3. Test Procedure
-
Place the test solutions in glass beakers.
-
Introduce at least 20 daphnids, divided into at least four replicates, for each test concentration and the control.
-
Incubate the test beakers at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
The test duration is 48 hours.
-
After 24 and 48 hours, count the number of immobilized daphnids. Daphnids are considered immobilized if they are not able to swim within 15 seconds after gentle agitation of the test vessel.
4. Data Analysis
-
Calculate the percentage of immobilized daphnids at each concentration.
-
Determine the EC50 (the concentration that causes immobilization in 50% of the daphnids) using appropriate statistical methods.
Visualizations
Caption: Experimental workflow for environmental toxicology assessment.
Caption: Simplified metabolic pathway of Metalaxyl.
References
- 1. Enantioselective degradation of metalaxyl in soils: chiral preference changes with soil pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Chiral Fungicides Metalaxyl and Metalaxyl-M on the Earthworm Eisenia fetida as Determined by 1H-NMR-Based Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Stock Solution Preparation of (R)-(-)-Metalaxyl-D6
Introduction
This document provides a detailed standard operating procedure (SOP) for the preparation of a stock solution of (R)-(-)-Metalaxyl-D6. This deuterated analog of the fungicide Metalaxyl is primarily utilized as an internal standard for the quantification of (R)-(-)-Metalaxyl in various matrices using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2][3]. Adherence to this protocol is crucial for ensuring the accuracy, precision, and reliability of subsequent analytical measurements. This procedure is intended for use by researchers, scientists, and drug development professionals trained in handling chemical reagents and analytical standards.
Materials and Equipment
Reagents
Equipment
-
Analytical balance (4 or 5 decimal places)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated pipettes and sterile, disposable tips
-
Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps
-
Vortex mixer
-
Ultrasonic bath
-
Spatula
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Safety Precautions
(R)-(-)-Metalaxyl-D6 is harmful if swallowed and causes serious eye damage[4]. It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood. Appropriate PPE, including a lab coat, safety glasses, and gloves, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes[5]. In case of accidental contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention[4]. Refer to the Safety Data Sheet (SDS) for complete safety information before handling[4].
Quantitative Data Summary
The following table summarizes the key quantitative data for (R)-(-)-Metalaxyl-D6.
| Parameter | Value | Reference |
| Chemical Name | methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate | [1][2] |
| CAS Number | 1398112-32-7 | [1][2][4] |
| Molecular Formula | C₁₅H₁₅D₆NO₄ | [1][2] |
| Formula Weight | 285.4 g/mol | [1][2] |
| Purity | ≥95% (HPLC)[6], ≥99% deuterated forms (d₁-d₆)[1][2] | |
| Appearance | Fine white powder[7] or pale yellow, clear viscous liquid[8] | |
| Solubility | Soluble in Acetonitrile[1][2][3] | |
| Storage | Store at -20°C[2][3] |
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
This protocol details the preparation of a 1 mg/mL stock solution of (R)-(-)-Metalaxyl-D6.
-
Preparation of Materials: Ensure all glassware is clean, dry, and free of contaminants. Allow the (R)-(-)-Metalaxyl-D6 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Standard:
-
Place a clean, dry weighing boat or paper on the analytical balance and tare.
-
Carefully weigh approximately 1 mg of (R)-(-)-Metalaxyl-D6. Record the exact weight to four or five decimal places.
-
-
Dissolution:
-
Quantitatively transfer the weighed (R)-(-)-Metalaxyl-D6 to a 1 mL Class A volumetric flask. This can be achieved by carefully tapping the weighing boat or by using a small, clean spatula.
-
Rinse the weighing boat with a small amount of acetonitrile and transfer the rinsing to the volumetric flask to ensure all the standard is transferred.
-
Add approximately 0.75 mL of acetonitrile to the volumetric flask.
-
Cap the flask and vortex for 30 seconds to facilitate dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
-
Bringing to Volume:
-
Once the solid is completely dissolved, carefully add acetonitrile to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Storage and Labeling:
-
Transfer the prepared stock solution to a clean, amber glass vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution at -20°C in a freezer designated for chemical standards[3]. It is recommended to use the solution within one month when stored at -20°C, or within six months if stored at -80°C[3].
-
Diagrams
Experimental Workflow
Caption: Workflow for (R)-(-)-Metalaxyl-D6 Stock Solution Preparation.
Logical Relationships in Analytical Workflow
Caption: Role of the stock solution in the overall analytical workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (R)-(-)-Metalaxyl-d6 | CAS 1398112-32-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. glpbio.com [glpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hb-p.com [hb-p.com]
- 6. Metalaxyl-d6 | CAS | LGC Standards [lgcstandards.com]
- 7. meristemag.com [meristemag.com]
- 8. fao.org [fao.org]
Application Notes: (R)-(-)-Metalaxyl-D6 for Pharmacokinetic Studies of Metalaxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metalaxyl is a widely used phenylamide fungicide that exists as a racemic mixture of two enantiomers: (R)-metalaxyl and (S)-metalaxyl. The fungicidal activity is primarily attributed to the (R)-enantiomer, also known as metalaxyl-M or mefenoxam.[1] Understanding the pharmacokinetic profile of the active enantiomer is crucial for assessing its efficacy and potential toxicity. Due to the stereoselective metabolism of metalaxyl in biological systems, it is essential to employ analytical methods that can differentiate between the enantiomers.[2][3]
(R)-(-)-Metalaxyl-D6 is a deuterated analog of the active enantiomer and serves as an ideal internal standard for the quantitative analysis of (R)-(-)-metalaxyl in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variations during sample preparation and analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of (R)-(-)-Metalaxyl-D6 in pharmacokinetic studies of metalaxyl in rats.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single-dose oral pharmacokinetic study of (R)-(-)-metalaxyl in rats.
Materials:
-
(R)-(-)-Metalaxyl (Mefenoxam)
-
(R)-(-)-Metalaxyl-D6 (Internal Standard)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate rats to laboratory conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of (R)-(-)-metalaxyl (e.g., 20 mg/kg) to the rats.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of (R)-(-)-metalaxyl from rat plasma using protein precipitation.
Materials:
-
Rat plasma samples
-
(R)-(-)-Metalaxyl-D6 internal standard working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of the (R)-(-)-Metalaxyl-D6 internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol provides typical LC-MS/MS parameters for the quantification of (R)-(-)-metalaxyl.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-RH)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(R)-(-)-Metalaxyl: m/z 280.1 → 220.1
-
(R)-(-)-Metalaxyl-D6: m/z 286.1 → 226.1
-
-
Collision Energy: Optimized for the specific instrument and analytes.
-
Source Temperature: 500°C
Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters of (R)-(-)-metalaxyl in rats following a single oral dose of 20 mg/kg. This data is representative of what would be obtained using the protocols described above.
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | h | 1.0 |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | 7500 |
| t1/2 (Half-life) | h | 4.5 |
| CL/F (Apparent Clearance) | L/h/kg | 2.67 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 17.3 |
Visualizations
Caption: Workflow of a typical pharmacokinetic study.
Caption: Logic for quantification using an internal standard.
References
- 1. Enantioselective metabolism and toxic effects of metalaxyl on primary hepatocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Effects of Metalaxyl Enantiomers in Adolescent Rat Metabolic Profiles Using NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Different Metabolic Phenotypes of Metalaxyl Enantiomers in Adolescent Rat by Using 1H NMR Based Urinary Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in metalaxyl analysis with (R)-(-)-Metalaxyl-D6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of metalaxyl, with a focus on overcoming matrix effects using (R)-(-)-Metalaxyl-D6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of metalaxyl?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as metalaxyl, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of metalaxyl.[1][2] In complex matrices like fruits and vegetables, these effects can be significant and variable.[3]
Q2: Why is (R)-(-)-Metalaxyl-D6 recommended as an internal standard?
A2: (R)-(-)-Metalaxyl-D6 is a stable isotope-labeled (SIL) internal standard for metalaxyl.[4][5] Because it is structurally and chemically very similar to metalaxyl, it co-elutes and experiences similar matrix effects.[6] By adding a known amount of (R)-(-)-Metalaxyl-D6 to both the calibration standards and the samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the results.[6][7]
Q3: Can I use a different internal standard for metalaxyl analysis?
A3: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like (R)-(-)-Metalaxyl-D6 is considered the gold standard for LC-MS/MS analysis.[6] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The use of a structural analogue that is not isotopically labeled may not fully compensate for matrix effects, potentially leading to less accurate results.[6]
Q4: What is the most common sample preparation technique for metalaxyl in food matrices?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for the analysis of pesticide residues, including metalaxyl, in food matrices.[2][3][8] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[2][8]
Q5: How can I calculate the matrix effect in my experiment?
A5: The matrix effect (ME) can be calculated by comparing the slope of the calibration curve prepared in the sample matrix (matrix-matched calibration) to the slope of the calibration curve prepared in a pure solvent. The formula is:
ME (%) = [(Slopematrix-matched / Slopesolvent) - 1] x 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery of metalaxyl and/or (R)-(-)-Metalaxyl-D6 | Inefficient extraction from the sample matrix. Degradation of the analyte or internal standard during sample preparation. Improper pH during extraction. | Ensure thorough homogenization of the sample. Verify the composition and volumes of extraction solvents and salts. For pH-sensitive pesticides, consider using a buffered QuEChERS method.[10] Investigate the stability of metalaxyl and its internal standard under your specific extraction and storage conditions. |
| High variability in results (poor precision) | Inconsistent matrix effects between samples. Inconsistent sample preparation. Carryover from previous injections. | Ensure the consistent and accurate addition of the (R)-(-)-Metalaxyl-D6 internal standard to all samples and standards. Homogenize the entire sample thoroughly before taking a subsample for extraction. Implement a robust and consistent sample preparation protocol, such as a standardized QuEChERS method.[2][8] Optimize the LC wash method to minimize carryover between injections. |
| Significant ion suppression or enhancement despite using an internal standard | The concentration of the internal standard is not optimal. The matrix is extremely complex, overwhelming the ionization source. Co-eluting matrix components are interfering with the specific MRM transitions. | Verify that the concentration of (R)-(-)-Metalaxyl-D6 is appropriate for the expected concentration range of metalaxyl in your samples. Dilute the final sample extract to reduce the concentration of matrix components being introduced into the mass spectrometer.[7] Further, optimize the dSPE cleanup step by testing different sorbents to remove the interfering compounds. Adjust the chromatographic conditions to separate metalaxyl and its internal standard from the interfering matrix components. |
| No or very low signal for metalaxyl and/or (R)-(-)-Metalaxyl-D6 | Incorrect LC-MS/MS parameters (e.g., MRM transitions, collision energy). Issues with the LC-MS/MS system (e.g., clogged lines, dirty ion source). Degradation of the analyte and internal standard. | Verify the MRM transitions and collision energies for both metalaxyl and (R)-(-)-Metalaxyl-D6. Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source.[11] Prepare fresh stock solutions of metalaxyl and (R)-(-)-Metalaxyl-D6 to rule out degradation. |
Quantitative Data Summary
The following tables provide representative data on the performance of analytical methods for metalaxyl. While direct comparative studies showcasing the impact of (R)-(-)-Metalaxyl-D6 were not available in the initial search, the use of a stable isotope-labeled internal standard is a well-established technique to improve accuracy and precision.
Table 1: Representative Recovery and Precision Data for Metalaxyl Analysis
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Rice Grains | 0.01 | 95.6 | 6.2 |
| 0.1 | 98.2 | 4.5 | |
| 0.5 | 101.5 | 3.1 | |
| Paddy Soil | 0.01 | 88.7 | 8.9 |
| 0.1 | 92.4 | 5.7 | |
| 0.5 | 96.3 | 4.2 | |
| Paddy Water | 0.01 | 105.4 | 7.3 |
| 0.1 | 108.9 | 5.1 | |
| 0.5 | 111.4 | 3.8 |
Data adapted from a study on metalaxyl-M in rice matrices, which demonstrates typical performance of a validated LC-MS/MS method.[12]
Table 2: Illustrative Matrix Effect Data for Metalaxyl in Different Matrices
| Matrix | Matrix Effect (%) |
| Chinese Bayberry | -35.6 (Suppression) |
| Fresh Dendrobium officinale | -28.9 (Suppression) |
| Dried Dendrobium officinale | -45.2 (Suppression) |
Data from a study on metalaxyl in complex plant matrices, highlighting the significant ion suppression that can occur.[13] The use of (R)-(-)-Metalaxyl-D6 is intended to compensate for such effects.
Experimental Protocols
Sample Preparation using QuEChERS (Modified AOAC 2007.01 Method)
This protocol is a general guideline for the extraction of metalaxyl from a vegetable matrix.
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of (R)-(-)-Metalaxyl-D6 working solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the AOAC 2007.01 extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[14]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL dSPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA). The choice of sorbent may need to be optimized for your specific matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis. Depending on the level of matrix effects, you may need to dilute the final extract.[14]
-
LC-MS/MS Analysis
The following are suggested starting parameters for the analysis of metalaxyl and (R)-(-)-Metalaxyl-D6. These should be optimized on your specific instrument.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is typical.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 3: Suggested MRM Transitions for Metalaxyl and (R)-(-)-Metalaxyl-D6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metalaxyl | 280.2 | 220.1 (Quantifier) | 12 |
| 280.2 | 160.2 (Qualifier) | 24 | |
| (R)-(-)-Metalaxyl-D6 | 286.2 | 226.1 (Quantifier) | 12 |
| 286.2 | 160.2 (Qualifier) | 24 |
Metalaxyl transitions are based on published data. (R)-(-)-Metalaxyl-D6 transitions are predicted based on the structure and may require optimization.
Visualizations
Caption: Experimental workflow for metalaxyl analysis.
Caption: Overcoming matrix effects with an internal standard.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. nrcgrapes.in [nrcgrapes.in]
- 5. scispace.com [scispace.com]
- 6. lcms.cz [lcms.cz]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine | Semantic Scholar [semanticscholar.org]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. shimadzu.com [shimadzu.com]
- 11. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cipac.org [cipac.org]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing Metalaxyl Analysis by HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of metalaxyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for metalaxyl analysis?
A1: A good starting point for metalaxyl analysis is reverse-phase HPLC. Based on established methods, typical conditions involve a C18 or similar reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.[1][2][3] The exact ratio can be optimized, but a common starting point is around 50:50 or 65:35 (v/v) acetonitrile to water.[1][4] Detection is commonly performed using a UV detector at wavelengths such as 220 nm, 270 nm, or 275 nm.[1][2][4][5]
Q2: My metalaxyl peak is tailing. What are the common causes and solutions?
A2: Peak tailing for metalaxyl can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with metalaxyl, causing tailing.[6][7][8]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions.
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the column packing material can create active sites that cause tailing.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion.[10]
To address peak tailing, consider the troubleshooting steps outlined in the guide below.
Q3: I am observing peak fronting for my metalaxyl standard. What could be the issue?
A3: Peak fronting is less common than tailing but can occur due to several reasons:
-
Sample Overload: Injecting a sample that is too concentrated or in too large a volume is a primary cause of fronting.[11][12][13][14]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[11][13]
-
Column Collapse: While less common with modern columns, operating under highly aqueous conditions (e.g., >95% water) can cause phase collapse on some C18 columns, resulting in poor peak shape and retention time shifts.[13]
Refer to the troubleshooting guide for detailed solutions.
Q4: How can I improve the resolution between metalaxyl and other components in my sample?
A4: Improving resolution involves optimizing the separation by adjusting various chromatographic parameters:
-
Mobile Phase Composition: Altering the ratio of organic solvent to water can significantly impact resolution. A slower gradient or a lower percentage of the strong solvent will generally increase retention and may improve resolution.
-
Mobile Phase Additives: Adding a small amount of an acid, like formic acid (e.g., 0.1%), can improve peak shape and influence selectivity.[4]
-
Column Selection: Using a column with a different stationary phase chemistry or a smaller particle size can provide better separation.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation.
-
Temperature: Adjusting the column temperature can alter selectivity and improve resolution.
Troubleshooting Guides
Issue 1: Metalaxyl Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metalaxyl peak tailing.
Detailed Steps:
-
Mobile Phase Check : Prepare a fresh batch of mobile phase. Ensure all components are accurately measured and thoroughly mixed. If using a buffer, verify the pH. Sometimes, adding a small amount of acid like 0.1% formic acid can suppress silanol interactions and improve peak shape.[4]
-
Column Health : If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If a guard column is in use, replace it. If the backpressure has significantly increased, the column frit may be blocked.[9] If these steps do not work, the column may need to be replaced.
-
Reduce Silanol Interactions : Metalaxyl, being a neutral and hydrophobic compound, primarily interacts with the C18 stationary phase.[5] However, secondary interactions with residual silanols on the silica backbone can cause tailing.[6] Using a well-endcapped column or a column with low silanol activity can mitigate this.[15] Alternatively, as mentioned, adding an acidic modifier to the mobile phase can help protonate the silanols and reduce these interactions.[7]
-
Sample Concentration : Inject a diluted sample to see if the tailing improves. If it does, you may be experiencing mass overload.[10]
Issue 2: Metalaxyl Peak Fronting
Peak fronting appears as a distortion where the front of the peak is broader than the back.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metalaxyl peak fronting.
Detailed Steps:
-
Sample Overload : This is the most common cause of peak fronting.[12] Reduce the injection volume or dilute the sample and reinject.
-
Sample Solvent : If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a 50:50 acetonitrile:water mobile phase), it can cause peak distortion.[11] Whenever possible, dissolve the sample in the mobile phase.
-
Column Collapse : If using a mobile phase with a very high aqueous content (>95%), some traditional C18 columns can experience "phase collapse," leading to a sudden loss of retention and poor peak shape.[13] If this is suspected, flush the column with 100% acetonitrile to try and restore the stationary phase. For methods requiring highly aqueous mobile phases, consider using a column specifically designed for these conditions (e.g., an "Aqueous C18").
Issue 3: Poor Resolution
Poor resolution means that the metalaxyl peak is not sufficiently separated from other peaks in the chromatogram.
Troubleshooting Workflow:
Caption: Workflow for improving chromatographic resolution.
Detailed Steps:
-
Adjust Mobile Phase Strength : To increase retention and potentially improve separation, decrease the percentage of the organic solvent (acetonitrile) in the mobile phase. If using a gradient, make the gradient shallower.
-
Change Selectivity :
-
Solvent Type : If using acetonitrile, try substituting it with methanol. The different solvent properties can alter the elution order and improve separation.
-
pH : Adjusting the pH of the mobile phase can change the ionization state of interfering compounds, thus altering their retention and improving resolution.
-
-
Increase Efficiency :
-
Flow Rate : Reduce the flow rate. This often leads to sharper peaks and better resolution, although it will increase the run time.
-
Column : Use a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency.
-
Experimental Protocols
Protocol 1: Basic Isocratic HPLC Method for Metalaxyl
This protocol provides a starting point for the analysis of metalaxyl.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (62.5:37.5, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[2][3] |
| Injection Volume | 20 µL[2][3] |
| Detection | UV at 270 nm[2][3] |
| Run Time | ~10 minutes |
Protocol 2: Sample Preparation for Metalaxyl Analysis from a Formulation
This is a general guideline for preparing a flowable suspension formulation for analysis.
-
Accurately weigh an amount of the formulation equivalent to a known concentration of metalaxyl into a volumetric flask.
-
Add a small amount of HPLC-grade acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.[1][4]
-
Dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase to the desired concentration for injection.
Data Presentation
Table 1: Summary of Reported HPLC Conditions for Metalaxyl Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reference | [1] | [4] | [2][3] | [16] |
| Column | LiChrospher 60 RP-select B (250 x 4 mm, 5 µm) | LiChrospher 60 RP-select B (250 x 4 mm, 5 µm) | Brownlee™ C-18 (250 x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:0.1% Formic Acid in Water (65:35, v/v) | Acetonitrile:Water (62.5:37.5, v/v) | Acetonitrile:0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Temperature | Ambient | 25°C | 30°C | Not Specified |
| Detection | UV at 220 and 250 nm | UV at 220 nm | UV at 270 nm | UV at 220 nm |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. akjournals.com [akjournals.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lctsbible.com [lctsbible.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. restek.com [restek.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Separation of Metalaxyl-M on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique [mdpi.com]
Troubleshooting poor recovery of metalaxyl from environmental samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the recovery of metalaxyl from environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of metalaxyl that influence its extraction?
A1: Metalaxyl is a systemic fungicide with moderate water solubility. Its chemical structure includes an amide, an ester, and an ether group. It is relatively stable to hydrolysis at neutral pH and photolysis in sunlight.[1][2] However, it can be susceptible to degradation under strong acidic or alkaline conditions and prolonged UV exposure.[2] Understanding its solubility and stability is crucial for selecting appropriate extraction solvents and conditions.
Physicochemical Properties of Metalaxyl
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₄ | [3][4] |
| Molar Mass | 279.33 g/mol | [4] |
| Water Solubility | 8400 mg/L (at 22-25°C) | [4][5] |
| logP (Octanol-Water Partition Coefficient) | 1.65 - 2.12 | [3] |
| Melting Point | 71-72 °C | [3][4] |
| Vapor Pressure | 2.2 x 10⁻⁶ mmHg | [3] |
| Stability | Stable to hydrolysis at neutral pH.[1][2][6] Stable to photolysis in water and soil under natural sunlight.[1][2] |
Q2: Which extraction techniques are most commonly used for metalaxyl in environmental samples?
A2: The most prevalent and effective techniques for extracting metalaxyl from environmental matrices are Solid-Phase Extraction (SPE), particularly for water samples, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely applied to solid samples like soil, fruits, and vegetables.[7][8][9][10][11] Liquid-Liquid Extraction (LLE) is also a viable, though sometimes more labor-intensive, option.
Q3: What is a "matrix effect" and how can it affect my metalaxyl analysis?
A3: The matrix effect is the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix.[12] In the context of LC-MS/MS analysis of metalaxyl, matrix components can suppress or enhance the ionization of the metalaxyl molecule, leading to inaccurate quantification (either underestimation or overestimation of the true concentration).[12][13] Matrix effects are a significant challenge, especially in complex samples like soil and plant tissues.[14]
Q4: How can I minimize the degradation of metalaxyl during sample preparation and storage?
A4: To minimize degradation, samples should be processed as quickly as possible after collection. If storage is necessary, freezing at -20°C is recommended.[9] Exposure to direct sunlight and high temperatures should be avoided.[15] Maintaining a neutral pH during extraction is also important, as metalaxyl is more stable under these conditions.[2]
Troubleshooting Guides
Issue 1: Low Recovery of Metalaxyl
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Extraction Solvent | Optimize the extraction solvent based on the sample matrix. For plant tissues, ethyl acetate has shown high recovery rates (over 100%).[16][17] For QuEChERS, acetonitrile is the standard. | The polarity of the extraction solvent must be well-matched with that of metalaxyl to ensure efficient partitioning from the sample matrix. |
| Inefficient Extraction Procedure | Ensure thorough homogenization of solid samples. For QuEChERS, ensure vigorous shaking after the addition of salts. For SPE, ensure the sample loading flow rate is slow enough for proper binding. | Incomplete homogenization leads to a non-uniform distribution of the analyte, and a fast flow rate in SPE can result in analyte breakthrough. |
| Analyte Loss During Solvent Evaporation | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Avoid complete dryness. | Metalaxyl can be volatile to some extent, and excessive heat or prolonged evaporation can lead to losses. |
| Suboptimal pH of the Sample/Solvent | Adjust the pH of the sample or extraction solvent to be near neutral (pH 6-8). Metalaxyl is stable in a wide pH range but can degrade under extreme conditions.[2] | Maintaining a neutral pH prevents the hydrolysis of the ester and amide functional groups in the metalaxyl molecule. |
| Strong Adsorption to Matrix Components | For soil with high organic matter, consider using a more polar solvent or a multi-step extraction. A soil drench application can lead to much higher concentrations in plants and potentially stronger binding.[16][17] | Metalaxyl can bind to organic matter in soil and other matrix components, making it difficult to extract. |
Issue 2: High Variability in Recovery (Poor Reproducibility)
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Homogenization | Use a standardized homogenization procedure (e.g., bead mill homogenization for a specific time and speed).[8] | Non-homogeneous samples will result in different amounts of analyte being present in different aliquots, leading to variable results. |
| Inconsistent SPE Cartridge Packing or Activation | Use high-quality, pre-packed SPE cartridges. Ensure consistent conditioning and equilibration of the cartridges before loading the sample. | Inconsistent packing can lead to channeling, where the sample bypasses the sorbent. Improper activation prevents efficient analyte retention. |
| Fluctuations in Extraction Temperature | Perform extractions at a controlled room temperature. | Temperature can affect solvent properties and the kinetics of the extraction process. |
| Variable Matrix Effects | Prepare matrix-matched standards for calibration. This involves spiking a blank matrix extract with known concentrations of metalaxyl.[14] | This helps to compensate for the signal suppression or enhancement caused by the matrix, leading to more accurate and reproducible quantification. |
Experimental Protocols
Protocol 1: QuEChERS Method for Metalaxyl in Vegetables
This protocol is a modification of the widely used QuEChERS method.[7][8][10]
-
Sample Homogenization: Homogenize 10-15 g of the vegetable sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000-5000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent. For pigmented samples, graphitized carbon black (GCB) may be added.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: Solid-Phase Extraction (SPE) for Metalaxyl in Water
This protocol is a general guideline for SPE of metalaxyl from water samples.[1][18]
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove suspended solids.
-
Adjust the pH of the sample to neutral (pH 7) if necessary.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a small volume (e.g., 1-2 mL) of deionized water to remove any unretained impurities.
-
-
Elution:
-
Elute the retained metalaxyl with a small volume (e.g., 2-5 mL) of a suitable organic solvent, such as ethyl acetate or acetonitrile.
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol or mobile phase) for analysis by HPLC or LC-MS/MS.
-
Visualizations
Caption: Troubleshooting workflow for poor metalaxyl recovery.
Caption: Simplified degradation pathway of metalaxyl in the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metalaxyl | C15H21NO4 | CID 42586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metalaxyl - Wikipedia [en.wikipedia.org]
- 5. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]
- 6. fao.org [fao.org]
- 7. ikm.org.my [ikm.org.my]
- 8. wexer-store.com [wexer-store.com]
- 9. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Dissipation and Residue of Metalaxyl-M and Azoxystrobin in Scallions and Cumulative Risk Assessment of Dietary Exposure to Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying the Stability of Some Metalaxyl Wettable Powder Formulations Currently Applied in Egypt [jppp.journals.ekb.eg]
- 16. The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
Minimizing ion suppression in ESI-MS for metalaxyl quantification
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the ESI-MS quantification of metalaxyl. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing metalaxyl with ESI-MS?
Ion suppression in ESI-MS for metalaxyl analysis is a phenomenon where the ionization efficiency of metalaxyl is reduced due to the presence of co-eluting matrix components. This leads to a decreased signal intensity and can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis. The main culprits are endogenous compounds from the sample matrix, such as salts, lipids, and proteins, that compete with metalaxyl for ionization.
Q2: How can I determine if my metalaxyl signal is experiencing ion suppression?
A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of metalaxyl is continuously infused into the mass spectrometer while a blank matrix extract (a sample without metalaxyl that has gone through the entire sample preparation process) is injected into the LC system. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.[1] Another approach is to compare the signal response of metalaxyl in a pure solvent standard to its response in a matrix-matched standard at the same concentration. A lower response in the matrix-matched standard suggests ion suppression.[2]
Q3: What are the most effective sample preparation techniques to minimize ion suppression for metalaxyl?
Effective sample preparation is crucial for removing interfering matrix components before they reach the ESI source. The most common and effective methods for metalaxyl analysis in various matrices include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples.[2][3] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering substances.[2][4]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a stationary phase to retain either the analyte of interest or the interfering components.[5][6] For metalaxyl, various SPE sorbents can be effective depending on the sample matrix.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. While it can be effective, it is often more labor-intensive and may not be as efficient as QuEChERS or SPE for complex matrices.[7]
Q4: Can I just dilute my sample to reduce ion suppression?
Yes, diluting the sample extract before injection into the LC-MS system can be a simple and effective way to reduce the concentration of matrix components, thereby mitigating ion suppression.[8] However, this approach also dilutes the analyte of interest, which may compromise the method's sensitivity, especially when quantifying low concentrations of metalaxyl.[8]
Troubleshooting Guide
Problem: Significant signal suppression is observed for metalaxyl, leading to poor sensitivity and inaccurate quantification.
Solution Workflow:
This troubleshooting guide provides a step-by-step approach to identify and resolve issues related to ion suppression in metalaxyl analysis.
Troubleshooting Ion Suppression for Metalaxyl
Experimental Protocols
Sample Preparation: QuEChERS Method for Vegetable Matrices
This protocol is a general guideline based on the widely adopted QuEChERS methodology.[2][9]
QuEChERS Sample Preparation Workflow
LC-MS/MS Parameters for Metalaxyl Quantification
These parameters are a starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[10] |
| Gradient | Start with a low percentage of B, ramp up to elute metalaxyl, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV[11] |
| Nebulizer Gas | 30 - 50 psi[11] |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C[12] |
| MRM Transitions | Precursor ion (M+H)+: m/z 280.1; Product ions: monitor at least two for confirmation (e.g., m/z 220.1, 192.1) |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for metalaxyl using different sample preparation methods in various food matrices. The matrix effect is calculated as: ME (%) = (Peak area in matrix / Peak area in solvent - 1) * 100. A negative value indicates ion suppression.
Table 1: Recovery of Metalaxyl using QuEChERS in Different Vegetable Matrices
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | 0.05 | 93 | 10 | [13] |
| Tomato | 0.10 | 95 | 12 | [13] |
| Tomato | 0.50 | 98 | 5.3 | [13] |
| Scallion | 0.001 | 106.27 | 6.88 | [2] |
| Scallion | 0.01 | 97.66 | 2.11 | [2] |
| Scallion | 1 | 101.35 | 4.32 | [2] |
Table 2: Comparison of Matrix Effects for Metalaxyl with Different Sample Preparation Methods
| Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Scallion | QuEChERS | -59.47 | [2] |
| Wine | SPE/d-SPE | Not explicitly quantified, but method showed good performance | [5][14] |
| Wine | QuEChERS | Not explicitly quantified, but method showed good performance | [5][14] |
| River Water | SPE | Almost no ion suppression observed | [8] |
Note: The extent of ion suppression can vary significantly depending on the complexity of the matrix and the specific components present. It is always recommended to evaluate matrix effects during method development and validation for your specific application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of 250 pesticide residues in vegetables using QuEChERS-ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 12. researchgate.net [researchgate.net]
- 13. Persistence of metalaxyl residues on tomato fruit using high performance liquid chromatography and QuEChERS methodology - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Low-Level Detection of Metalaxyl
Welcome to the technical support center for the sensitive detection of metalaxyl. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the analysis of low-level metalaxyl residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low levels of metalaxyl?
A1: For sensitive and quantitative detection of metalaxyl, several methods are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are standard instrumental methods known for their accuracy and sensitivity.[1] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Gold Nanoparticle-Based Immunochromatographic Assays (GICA), offer rapid, time-saving, and highly specific alternatives.[1] More advanced techniques like Surface-Enhanced Raman Scattering (SERS) are also utilized for trace detection, offering molecular fingerprint-type data.[2]
Q2: How can I improve the sensitivity of my metalaxyl detection experiments?
A2: Enhancing sensitivity can be achieved through several approaches:
-
Optimize Sample Preparation: Employ efficient extraction and cleanup methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to minimize matrix effects and concentrate the analyte.[3]
-
Utilize Advanced Instrumentation: Couple liquid or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) for lower detection limits.[3]
-
Incorporate Nanomaterials: Nanomaterials, such as gold or bimetallic nanoparticles, can significantly enhance signals in electrochemical sensors and SERS-based methods.[4][5] For instance, TiO2 nanoparticles have been shown to promote the transformation kinetics of metalaxyl under simulated solar irradiation.[6]
-
Develop High-Affinity Reagents: For immunoassays, using a monoclonal antibody with high affinity for metalaxyl is crucial for achieving low detection limits.[1]
Q3: What is the QuEChERS method and why is it recommended for metalaxyl analysis?
A3: QuEChERS is a sample preparation technique widely used in pesticide residue analysis. It involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). This method is recommended because it is fast, simple, requires low solvent volumes, and provides good recovery rates for a wide range of pesticides, including metalaxyl, from complex matrices like fruits, vegetables, and soil.[3]
Q4: Can I detect metalaxyl in complex matrices like soil or animal tissues?
A4: Yes. Detecting metalaxyl in complex matrices requires robust sample preparation to remove interfering substances. For soil, methods often involve solvent extraction followed by cleanup.[7] For animal tissues, common moiety methods that target the 2,6-dimethylaniline portion of metalaxyl and its metabolites are often used.[8] Chiral liquid chromatography-tandem mass spectrometry has also been successfully used for determining metalaxyl and its metabolites in animal muscle tissues.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during metalaxyl analysis using common techniques.
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape (Splitting, Tailing, or Broadening)
Poor peak shape is a common HPLC problem that can compromise resolution and quantification. The logical diagram below outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue: High Backpressure
High backpressure can indicate a blockage in the system, potentially damaging the pump or column.
| Potential Cause | Diagnostic Step | Solution |
| Blocked Column Frit | Disconnect the column and check if the pressure returns to normal. | Replace the inlet frit. If the problem persists, reverse flush the column (if permissible by the manufacturer). |
| Contaminated Guard Column | Remove the guard column and observe if the pressure drops significantly. | Replace the guard column. |
| Blocked Tubing | Systematically disconnect tubing sections starting from the detector and working backward to isolate the blockage. | Replace the blocked section of tubing. |
| Particulate Buildup in Injector | Inspect the injector rotor seal and sample loop for visible particulates. | Clean the injector components according to the manufacturer's instructions or replace the rotor seal. |
| Precipitation of Sample/Buffer | Ensure the mobile phase and sample solvent are miscible and that buffers are not precipitating at the organic solvent concentration used. | Filter all samples and mobile phases. Flush the system thoroughly with water after using buffered mobile phases.[10] |
Immunoassays (ELISA/GICA)
Issue: Low or No Signal (False Negative)
This can result from reagent degradation, procedural errors, or issues with antibody-antigen binding.
| Potential Cause | Diagnostic Step | Solution |
| Degraded Reagents | Check the expiration dates of antibodies, enzyme conjugates, and substrates. Run a positive control. | Use fresh reagents. Store all kit components at the recommended temperature. |
| Incorrect Incubation Times/Temps | Review the protocol to ensure all incubation steps were performed correctly. | Strictly adhere to the incubation times and temperatures specified in the protocol. |
| Ineffective Washing Steps | Ensure wash buffer is correctly prepared and that wells are washed thoroughly between steps. | Increase the number of washing cycles or the volume of wash buffer. Ensure complete aspiration of buffer after each wash. |
| Matrix Interference | Dilute the sample extract further in the appropriate buffer and re-run the assay. | Optimize the sample dilution to minimize matrix effects while keeping the metalaxyl concentration within the detection range. |
The diagram below illustrates the competitive principle of an immunoassay like GICA, where a low signal for the test line indicates a high concentration of metalaxyl.
Caption: Principle of competitive immunochromatographic assay.
Quantitative Data Summary
The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The tables below summarize reported performance data for various metalaxyl detection methods.
Table 1: Comparison of Detection Limits for Metalaxyl
| Method | Matrix | LOD | LOQ | Reference |
| GICA (Visual) | Tobacco | 25 µg/kg | - | [1][11] |
| GICA (Scanner) | Tobacco | 2.47 µg/kg | - | [1] |
| ELISA | Foods (Methanol Extract) | - | 0.1 ppm (100 µg/kg) | |
| UPLC-PDA | Pepper & Soil | 0.015 mg/kg (15 µg/kg) | 0.05 mg/kg (50 µg/kg) | |
| GC/MS | Urine | 0.025 µg/g | - | [12] |
| HPLC | Durian Leaf | 0.27 µg/mL | 0.91 µg/mL | [13] |
| LC-MS/MS | Scallion | - | 0.001 mg/kg (1 µg/kg) | [14] |
Table 2: Recovery Rates for Metalaxyl Using QuEChERS Method
| Matrix | Spike Level | Recovery Rate | Relative Standard Deviation (RSD) | Reference |
| Squash Fruit & Leaf | 0.01 mg/kg & 0.1 mg/kg | 76.4% – 101.9% | ≤ 4% | [3] |
| Scallion | 0.001 - 7 mg/kg | 97.66% – 106.27% | 2.11% – 6.88% | [14] |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS
This protocol is adapted from methodologies used for pesticide residue analysis in food and agricultural samples.[3]
1. Homogenization & Weighing:
-
Thoroughly homogenize the test sample (e.g., fruit, vegetable, or soil).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water).
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter.[15]
-
The resulting extract is now ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Gold Nanoparticle-Based Immunochromatographic Assay (GICA)
This protocol outlines the general steps for using a lateral flow strip test for the rapid detection of metalaxyl.[1]
1. Sample Preparation:
-
Extract metalaxyl from the sample matrix using a suitable solvent (e.g., methanol-water mixture).
-
Centrifuge the extract to pellet solid debris.
-
Dilute the resulting supernatant with the assay buffer provided in the kit.
2. Assay Procedure:
-
Place the GICA strip on a flat, dry surface.
-
Apply a specified volume (e.g., 100 µL) of the prepared sample extract to the sample pad of the strip.
-
Allow the liquid to migrate along the strip for the recommended development time (typically 5-10 minutes).
3. Interpretation of Results:
-
Control Line (C): A visible control line must appear to validate the test.
-
Test Line (T): The intensity of the test line is inversely proportional to the concentration of metalaxyl in the sample.
- Negative: A test line intensity equal to or stronger than the control line indicates a metalaxyl concentration below the detection limit.
- Positive: A test line intensity weaker than the control line, or no test line at all, indicates the presence of metalaxyl at or above the detection limit.
-
For quantitative results, a portable strip scanner is used to measure the color intensity of the test and control lines, which is then compared to a standard curve.[1]
References
- 1. Rapid and Sensitive Immunochromatographic Method-Based Monoclonal Antibody for the Quantitative Detection of Metalaxyl in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Effects of Engineered Nanoparticles on the Enantioselective Transformation of Metalaxyl Agent and Commercial Metalaxyl in Agricultural Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Simultaneous determination of enantiomer residues of metalaxyl and its metabolite metalaxyl acid in animal muscle tissu… [ouci.dntb.gov.ua]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissipation and Residue of Metalaxyl-M and Azoxystrobin in Scallions and Cumulative Risk Assessment of Dietary Exposure to Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cipac.org [cipac.org]
Stability of (R)-(-)-Metalaxyl-D6 in various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-(-)-Metalaxyl-D6 under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for (R)-(-)-Metalaxyl-D6?
A1: For long-term stability of two years or more, it is recommended to store (R)-(-)-Metalaxyl-D6 at -20°C.[1] Some suppliers may also recommend storage at +4°C for shorter durations.[2] Always refer to the certificate of analysis provided by the supplier for lot-specific storage recommendations.
Q2: My (R)-(-)-Metalaxyl-D6 arrived at room temperature. Is it still viable?
A2: Yes. (R)-(-)-Metalaxyl-D6 is typically shipped at ambient room temperature for continental US deliveries, which should not affect its short-term stability.[1] Upon receipt, it is crucial to transfer it to the recommended long-term storage condition of -20°C.
Q3: Can I store (R)-(-)-Metalaxyl-D6 dissolved in a solvent?
A3: (R)-(-)-Metalaxyl-D6 is often supplied as a solution in acetonitrile.[1] If you need to prepare solutions in other solvents, it is important to assess the stability of the compound in that specific solvent. Avoid storing deuterated compounds in acidic or basic solutions, as this may promote deuterium exchange.[3]
Q4: What are the potential degradation products of (R)-(-)-Metalaxyl-D6?
A4: The degradation pathways for the non-deuterated form, Metalaxyl, primarily involve hydrolysis of the methyl ester and oxidation of the ring-methyl groups.[2][4] Therefore, potential degradation products of (R)-(-)-Metalaxyl-D6 could include the corresponding deuterated acid metabolite. Under UV light, Metalaxyl can undergo photodecomposition, leading to products formed by rearrangement of the N-acyl group, demethoxylation, N-deacylation, and elimination of the methoxycarbonyl group.[4]
Q5: Is there a risk of deuterium exchange with (R)-(-)-Metalaxyl-D6?
A5: Deuterium exchange is a potential issue with all deuterated standards, especially if stored improperly (e.g., in acidic or basic solutions) or under certain analytical conditions.[3][5] The deuterium labels in (R)-(-)-Metalaxyl-D6 are on the methyl groups of the phenyl ring, which are generally stable. However, it is good practice to validate the stability of the label under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of signal or inconsistent results for the internal standard | 1. Degradation of the standard: Improper storage (e.g., elevated temperature, light exposure).2. Deuterium exchange: Storage in inappropriate solvents (acidic/basic) or exposure to certain mobile phase conditions.[3]3. Incompatibility with matrix: The standard may be degrading in the sample matrix. | 1. Verify storage conditions and obtain a new vial of the standard if necessary.2. Prepare fresh solutions in a recommended solvent like acetonitrile. Validate the stability of the standard in your analytical mobile phase and sample matrix.3. Perform a matrix effect study to assess the stability of the standard in your specific biological matrix. |
| Presence of unlabeled Metalaxyl in the deuterated standard solution | 1. Incomplete deuteration: The initial purity of the standard may be less than specified.2. Deuterium-protium exchange: The deuterated standard may be losing its deuterium labels. | 1. Check the certificate of analysis for the isotopic purity of the standard.2. Re-evaluate your storage and sample preparation conditions. Avoid exposure to acidic or basic conditions. Consider using a fresh vial of the standard. |
| Chromatographic peak splitting or shifting for the internal standard | 1. Degradation: The appearance of degradation products with different chromatographic properties.2. Isotope effect: In some chromatographic systems, a slight separation between the deuterated and non-deuterated compounds can occur.[6] | 1. Analyze the sample using a high-resolution mass spectrometer to identify potential degradation products.2. Optimize chromatographic conditions (e.g., gradient, temperature) to minimize separation. Ensure that the integration parameters are set correctly to account for any minor peak shape changes. |
Stability Data
The following tables summarize the expected stability of (R)-(-)-Metalaxyl-D6 under various storage conditions. This data is illustrative and based on the known stability of Metalaxyl and general principles for deuterated standards. For critical applications, it is essential to perform in-house stability studies.
Table 1: Stability of (R)-(-)-Metalaxyl-D6 Solid Form
| Storage Condition | Temperature | Relative Humidity | Light Condition | Expected Stability (Purity >98%) |
| Long-Term | -20°C | Ambient | In Dark | ≥ 2 years[1] |
| Refrigerated | 4°C | Ambient | In Dark | Up to 1 year |
| Room Temperature | 25°C | 60% | In Dark | Up to 3 months |
| Accelerated | 40°C | 75% | In Dark | < 1 month |
| Photostability | 25°C | Ambient | Exposed to UV Light | Prone to degradation[4] |
Table 2: Stability of (R)-(-)-Metalaxyl-D6 in Acetonitrile Solution (1 mg/mL)
| Storage Condition | Temperature | Light Condition | Expected Stability (Concentration ±5%) |
| Long-Term | -20°C | In Dark | ≥ 1 year |
| Refrigerated | 4°C | In Dark | Up to 6 months |
| Room Temperature | 25°C | In Dark | Up to 1 month |
| Room Temperature | 25°C | Exposed to Light | < 1 week |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of (R)-(-)-Metalaxyl-D6 under accelerated conditions to predict its shelf life.
1. Objective: To evaluate the stability of (R)-(-)-Metalaxyl-D6 under elevated temperature and humidity.
2. Materials:
- (R)-(-)-Metalaxyl-D6 (solid or solution)
- Stability chambers with controlled temperature and humidity
- Amber glass vials with PTFE-lined caps
- HPLC or LC-MS/MS system for analysis
- Acetonitrile (HPLC grade)
3. Procedure:
- Prepare multiple aliquots of (R)-(-)-Metalaxyl-D6 in amber glass vials. For solid samples, accurately weigh approximately 1 mg into each vial. For solutions, aliquot a known volume and concentration.
- Tightly cap the vials.
- Place the vials in stability chambers under the following conditions:
- 40°C / 75% RH
- 50°C / 75% RH
- 60°C / 75% RH
- At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial from each condition.
- For solid samples, dissolve the contents in a known volume of acetonitrile. For solutions, allow the vial to come to room temperature before opening.
- Analyze the samples by a validated HPLC or LC-MS/MS method to determine the purity and concentration of (R)-(-)-Metalaxyl-D6.
- Analyze for the appearance of major degradation products.
4. Data Analysis:
- Plot the percentage of remaining (R)-(-)-Metalaxyl-D6 against time for each condition.
- Determine the degradation rate constant and half-life at each temperature.
- Use the Arrhenius equation to predict the long-term stability at recommended storage conditions.
Visualizations
Caption: Workflow for assessing the stability of (R)-(-)-Metalaxyl-D6.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 590. Metalaxyl (Pesticide residues in food: 1982 evaluations) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. waters.com [waters.com]
Addressing isotopic exchange issues with deuterated standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to isotopic exchange with deuterated standards in mass spectrometry-based assays.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My analyte peak area is inconsistent, and the response of my deuterated internal standard is variable.
This could be a result of deuterium back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the solvent or matrix. This process can be influenced by several factors.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate pH | The rate of hydrogen-deuterium exchange is highly dependent on pH.[1] The minimum exchange rate for backbone amide hydrogens typically occurs around pH 2.5–3.0.[1][2] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[3] Solution: Adjust the pH of your sample and mobile phase to a range where the exchange is minimized. For many applications, a slightly acidic pH (e.g., using 0.1% formic acid) is recommended during LC-MS analysis to minimize back-exchange.[4] |
| Elevated Temperature | Higher temperatures increase the rate of isotopic exchange.[5][6][7] Solution: Maintain low temperatures throughout your sample preparation and analysis. Where possible, use a cooled autosampler and ensure the column compartment is temperature-controlled. Storing quenched samples at very low temperatures (e.g., in a dry ice-ethanol bath below -60 °C) can prevent back-exchange for extended periods.[5] |
| Labile Deuterium Positions | Deuterium atoms placed on or near heteroatoms (O, N) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[8] Solution: If possible, use a deuterated standard where the labels are in chemically stable, non-exchangeable positions.[9][8] Alternatively, consider using an internal standard labeled with a more stable isotope, such as ¹³C, which is not prone to exchange.[9] |
| Extended Sample Incubation/Analysis Time | The longer the deuterated standard is in a protic solvent, the greater the opportunity for back-exchange.[10] Solution: Minimize the time between sample preparation and analysis. Optimize your LC method to reduce the run time as much as feasible without compromising chromatographic resolution. However, note that shortening the LC gradient may only provide a small reduction in back-exchange.[4][11] |
Problem 2: I am observing a peak at the mass of my unlabeled analyte in my internal standard-only control sample.
This phenomenon, often referred to as a "false positive," can occur when the deuterated internal standard loses all of its deuterium labels and becomes indistinguishable from the native analyte.[9]
Troubleshooting Steps:
-
Verify Isotopic Purity of the Standard: Ensure that the observed unlabeled analyte is not due to isotopic impurity in the internal standard itself.[12][13] Check the certificate of analysis for your standard.
-
Assess Back-Exchange: Prepare a sample of the deuterated internal standard in your final analysis solvent and analyze it over time to monitor for the appearance and growth of the unlabeled analyte peak.
-
Optimize Conditions: If back-exchange is confirmed, implement the solutions from Problem 1, focusing on pH and temperature optimization.
-
Consider a Different Standard: If the issue persists, the deuterium labels on your standard may be too labile for your application. Consider using a standard with deuterium in more stable positions or a ¹³C-labeled standard.[9]
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a problem?
Isotopic back-exchange is a process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol) or matrix components.[10][14] This is a significant issue in quantitative analysis because it alters the isotopic distribution of the internal standard, leading to a decrease in its signal and potentially an artificial increase in the signal of the unlabeled analyte.[9] This can compromise the accuracy and precision of the assay.[15]
Q2: How can I determine if my deuterated standard is undergoing back-exchange?
You can perform a simple experiment to assess the stability of your deuterated standard:
-
Prepare a solution of your deuterated internal standard in the solvent system you use for your final sample analysis.
-
Analyze this solution by LC-MS/MS at several time points (e.g., immediately after preparation, after 1 hour, 4 hours, and 24 hours) while keeping it under the same conditions as your typical sample queue.
-
Monitor the peak area of the deuterated standard and look for the appearance of a peak corresponding to the unlabeled analyte. A decrease in the standard's peak area and/or an increase in the unlabeled analyte's peak area over time indicates that back-exchange is occurring. One study observed a 28% increase in the non-labeled compound after incubating plasma with the deuterated compound for one hour.
Q3: Are there experimental protocols to correct for back-exchange?
Yes, for applications like hydrogen-deuterium exchange mass spectrometry (HDX-MS), a "maximally deuterated" (maxD) control sample is used to measure and correct for back-exchange.[10][14] This allows for the calculation of a correction factor that can be applied to all samples analyzed under the same experimental conditions.[10]
Experimental Protocol: Preparation of a Maximally Deuterated Control
This protocol is adapted from methods used in HDX-MS and can be conceptually applied to assess the maximum potential for exchange.
-
Denaturation: Denature the protein (or dissolve the small molecule) under harsh conditions to ensure all exchangeable sites are exposed. For proteins, this can involve heating at 90°C for 5 minutes.[10]
-
Deuteration: Add a D₂O-based buffer to the denatured sample and incubate to allow for complete exchange. For proteins, heating at 50°C for 10 minutes is a common practice.[10]
-
Quenching and Analysis: The deuterated sample is then quenched under the same conditions as the experimental samples (e.g., low pH and temperature) and analyzed by LC-MS. The measured deuterium loss in this control represents the back-exchange that occurs during analysis.[10][14]
Q4: When should I choose a ¹³C or ¹⁵N-labeled standard over a deuterated one?
While deuterated standards are often less expensive and more readily available, ¹³C and ¹⁵N-labeled standards offer superior stability as these isotopes do not exchange with their lighter counterparts under typical analytical conditions.[9][8][16]
Consider using ¹³C or ¹⁵N-labeled standards when:
-
You are working with a compound that has highly labile protons.
-
Your experimental conditions (e.g., high pH, high temperature) are known to promote hydrogen-deuterium exchange.
-
You require the highest level of accuracy and precision for your quantitative assay.
-
You have observed significant back-exchange with a deuterated standard that cannot be mitigated by optimizing experimental parameters.
Visualizations
Caption: Factors leading to isotopic back-exchange and its consequences.
Caption: A logical workflow for troubleshooting isotopic exchange issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve linearity issues in metalaxyl analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve linearity issues encountered during the analysis of metalaxyl.
Troubleshooting Guide
Question: My calibration curve for metalaxyl is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in your metalaxyl calibration curve can stem from several sources, ranging from sample preparation to instrumental parameters. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Evaluate the Concentration Range and Standard Preparation
-
Issue: The concentration of your standards may be outside the linear range of the detector. At high concentrations, detector saturation can occur, leading to a plateau in the signal response.[1] Conversely, at very low concentrations, the signal-to-noise ratio may be too low for accurate quantification.
-
Troubleshooting:
-
Review the concentration range of your calibration standards. If you suspect saturation, prepare a new set of standards with a lower upper concentration limit.[1]
-
If you are working at very low concentrations, ensure your lowest standard is at or above the limit of quantification (LOQ).
-
Ensure that your calibration standards are equidistant across the concentration range to avoid high leverage on specific points.[2]
-
Step 2: Check for Instrumental Issues
-
Issue: Problems with the analytical instrument, such as the autosampler, pump, or detector, can lead to inconsistent and non-linear responses.
-
Troubleshooting:
-
Repeatability: Inject a mid-range standard multiple times (e.g., 5 replicates) to check for repeatability. Poor repeatability can indicate an issue with the instrument.[1]
-
Carryover: Inject a blank solvent after a high concentration standard to check for carryover, which can artificially inflate the response of subsequent injections.
-
Step 3: Assess the Data Analysis and Regression Model
-
Issue: The chosen regression model may not be appropriate for your data. While a linear, non-weighted regression is common, it may not always be the best fit.
-
Troubleshooting:
-
Visual Inspection: Always visually inspect the calibration curve. A simple high correlation coefficient (R²) is not always sufficient to prove linearity.[3]
-
Residual Plots: Plot the residuals (the difference between the observed and predicted values) against the concentration. A random scatter of residuals around zero suggests a good fit. Any pattern, such as a curve or a funnel shape, indicates that the chosen linear model is not appropriate.[3][4]
-
Weighted Regression: If you observe that the variance of the data points increases with concentration (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit.[2][4]
-
Alternative Models: In some cases, a quadratic or other non-linear model may be more appropriate. However, the simplest model that adequately describes the data should be used.[4]
-
Step 4: Consider Matrix Effects
-
Issue: Components of the sample matrix can interfere with the ionization or detection of metalaxyl, leading to signal enhancement or suppression and potentially causing non-linearity.
-
Troubleshooting:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This can help to compensate for matrix effects.[5]
-
Internal Standards: Use a stable isotope-labeled internal standard for metalaxyl if available. This can help to correct for variations in sample preparation and matrix effects.
-
A logical workflow for troubleshooting these issues is presented in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What is a good R² value for a metalaxyl calibration curve?
While a common acceptance criterion is an R² (coefficient of determination) value of ≥ 0.990 or ≥ 0.995, this value alone is not sufficient to confirm linearity.[3][6] It is crucial to also visually inspect the curve and analyze the residual plots to ensure there are no systematic deviations from linearity.[3][4]
Q2: What are typical linear ranges, LOD, and LOQ for metalaxyl analysis?
These values are highly dependent on the analytical method (e.g., HPLC-UV, LC-MS/MS) and the sample matrix. The following tables summarize some reported values for metalaxyl analysis.
Table 1: Linearity and Detection Limits for Metalaxyl by HPLC-UV
| Concentration Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 51.8 - 259 | ≥ 0.990 | 0.422 | - | [6] |
| 1 - 100 | 0.999 | 0.27 | 0.91 | [7] |
| 0.5 - 100 | 0.999 | 0.15 | 0.51 | [7] |
Table 2: Linearity and Detection Limits for Metalaxyl by LC-MS/MS
| Concentration Range (mg/L) | R² | LOQ (mg/kg) | Reference |
| 0.1 - 5.0 | 0.9999 | 0.02 | [8] |
| - | - | 0.001 | [5] |
Q3: Can I use a quadratic curve fit for my metalaxyl calibration?
Using a quadratic regression to fit a standard curve can sometimes extend the dynamic range. However, its use, particularly in regulated bioanalysis, can be controversial.[9] The simplest model that adequately describes the concentration-response relationship should be prioritized.[4] If a non-linear model is used, it should be justified.
Q4: My calibration curve looks good, but my sample results are inconsistent. What could be the problem?
If your calibration curve is linear and reproducible, but your sample results are not, the issue may lie in your sample preparation or matrix effects.
-
Sample Preparation: Ensure your sample extraction and cleanup procedures are consistent and validated. Incomplete extraction or variable recovery can lead to inconsistent results.
-
Matrix Effects: As mentioned in the troubleshooting guide, components in your sample matrix can affect the analyte signal. If you are not already doing so, try using matrix-matched standards or an internal standard to mitigate these effects.[5]
Experimental Protocols Cited
HPLC-UV Method for Metalaxyl-M Analysis [6]
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile and distilled water (62.5:37.5, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 270 nm
-
Column Temperature: 30 °C
References
- 1. Linearity of Pesticide Residue Test - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. feb.kuleuven.be [feb.kuleuven.be]
- 4. scispace.com [scispace.com]
- 5. Dissipation and Residue of Metalaxyl-M and Azoxystrobin in Scallions and Cumulative Risk Assessment of Dietary Exposure to Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for complex matrices like soil or plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for complex matrices like soil and plant extracts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Low Analyte Recovery
Question: My analyte recovery is consistently low after Solid Phase Extraction (SPE) or QuEChERS. What are the potential causes and how can I improve it?
Answer:
Low analyte recovery is a common challenge when working with complex matrices. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Extraction from Matrix | - Increase extraction time/intensity: For soil samples, longer shaking or vortexing times may be necessary to disrupt analyte-matrix interactions.[1] - Optimize extraction solvent: The polarity of the extraction solvent should be well-matched to the analyte. For polar compounds in plant extracts, adjusting the solvent polarity (e.g., by reducing the water content in a QuEChERS method) can enhance extraction.[2] For alkaloids in plant material, extraction is often based on their basicity and solubility profile, utilizing non-polar organic solvents in alkaline conditions, polar organic solvents, or acidified water.[3] - Sample pre-treatment: For dried soil samples, a hydration step (e.g., adding water and allowing it to sit for 30 minutes) before solvent addition can improve extraction efficiency.[1][4] |
| Analyte Loss During Cleanup | - Incorrect sorbent selection (SPE/d-SPE): The sorbent chemistry must be appropriate for your analyte. Using a sorbent that is too retentive can lead to irreversible binding. For instance, graphitized carbon black (GCB) can cause low recoveries of planar pesticides.[5] - Incorrect sorbent amount (d-SPE): Too much sorbent can lead to analyte adsorption. Try reducing the amount of d-SPE material.[2] - Improper SPE conditioning/equilibration: Failure to properly wet and prepare the SPE sorbent bed can lead to inconsistent and poor retention of the analyte.[6][7] - Inappropriate wash solvent: The wash solvent may be too strong, causing the analyte to be eluted along with interferences. Try a weaker wash solvent.[6] |
| Analyte Degradation | - pH-dependent instability: Some analytes are unstable at certain pH values. The use of buffered QuEChERS methods can help maintain a stable pH during extraction.[8] - Thermal or light sensitivity: For thermally labile or photosensitive compounds, avoid high temperatures during solvent evaporation and protect samples from light.[2] |
| Inefficient Elution (SPE) | - Elution solvent is too weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the solvent strength or use a different solvent. - Insufficient elution volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the SPE cartridge. |
Poor Reproducibility
Question: I am observing significant variability between my replicate sample preparations. What could be causing this lack of reproducibility?
Answer:
Poor reproducibility can stem from inconsistencies in the experimental workflow.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Homogeneity | - Ensure soil or plant samples are thoroughly homogenized before taking a subsample for extraction. In-field variations in soil can be significant, so proper sampling strategy is crucial.[9] |
| Variable Extraction Conditions | - Use a mechanical shaker or vortexer for a consistent extraction time and intensity for all samples.[1][4] - Ensure accurate and consistent volumes of solvents and addition of salts. |
| Inconsistent SPE Procedure | - Drying of SPE bed: Do not allow the SPE sorbent to dry out between conditioning, sample loading, and washing steps unless specified by the protocol. - Inconsistent flow rate: Use a vacuum manifold or automated system to maintain a consistent flow rate during sample loading and elution. |
| Matrix Effects | - Variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement in LC-MS analysis, affecting reproducibility.[10][11] Employing strategies to mitigate matrix effects is crucial. |
Matrix Effects in LC-MS Analysis
Question: I suspect matrix effects are impacting my LC-MS data, leading to ion suppression/enhancement. How can I confirm and mitigate this?
Answer:
Matrix effects are a significant challenge in the analysis of complex samples, where co-eluting endogenous compounds interfere with the ionization of the target analyte.[10][11]
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of the analyte post-column while injecting a blank matrix extract. Dips or peaks in the baseline at the retention time of interfering compounds indicate ion suppression or enhancement.[12]
-
Post-Extraction Spike: Compare the analyte response in a standard solution to the response of a blank matrix extract spiked with the analyte at the same concentration. A lower response in the matrix indicates ion suppression, while a higher response suggests enhancement.[12]
Mitigation Strategies:
| Strategy | Description |
| Improve Sample Cleanup | - Utilize a more effective d-SPE sorbent combination in QuEChERS. For example, a combination of PSA and C18 can provide cleaner extracts than PSA alone.[13] - Optimize the SPE procedure with a different sorbent or a more rigorous wash step. |
| Dilution of the Extract | - Diluting the final extract can significantly reduce the concentration of interfering matrix components.[12] A dilution factor of 25 to 40 has been shown to reduce ion suppression to less than 20%.[12] |
| Matrix-Matched Calibration | - Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects. |
| Use of an Internal Standard | - A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects, as it will be affected in the same way as the analyte of interest.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it popular for soil and plant samples?
A1: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a sample preparation technique that involves a solvent extraction with acetonitrile, followed by a partitioning step using salts, and a cleanup step called dispersive solid-phase extraction (d-SPE).[14][15] Its popularity for soil and plant matrices stems from its speed, low solvent consumption, and effectiveness for a wide range of analytes, particularly pesticides.[1][13][14][15]
Q2: Which d-SPE sorbent should I use for my plant extract cleanup?
A2: The choice of d-SPE sorbent depends on the nature of the interferences in your plant extract.
-
Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, sugars, and some polar pigments.[16]
-
C18: Used for removing nonpolar interferences like lipids and waxes.
-
Graphitized Carbon Black (GCB): Very effective at removing pigments like chlorophyll and carotenoids, but can also adsorb planar analytes, leading to low recovery.[5][16]
-
Z-Sep®: A zirconium-based sorbent that has shown excellent cleanup capacity for a wide range of matrix components.[5][17]
A combination of sorbents is often used for optimal cleanup. For example, PSA and C18 are frequently used together.[13]
Q3: How can I improve the extraction of polar compounds from plant matrices?
A3: Extracting polar compounds can be challenging due to their high affinity for the aqueous components of the plant matrix.
-
Adjusting Solvent Polarity: In QuEChERS, reducing the initial amount of water or using a less polar extraction solvent can improve the partitioning of polar analytes into the organic phase.[2]
-
Alternative Extraction Techniques: For certain polar compounds like alkaloids, specific acid/base extraction protocols may be more effective.[3] Techniques like ultrasonic-assisted extraction (UAE) can also enhance the recovery of phytochemicals.[18]
Q4: What are the key differences between the original QuEChERS method and the AOAC and EN buffered methods?
A4: The primary difference lies in the use of buffering salts to control the pH during extraction. The original method is unbuffered. The AOAC 2007.01 method uses sodium acetate, while the EN 15662 method uses sodium citrate and sodium citrate dibasic sesquihydrate.[8] The choice of buffering system is important for pH-dependent analytes to ensure their stability and improve recovery.[8]
Q5: When should I choose SPE over QuEChERS?
A5: While QuEChERS is a fast and effective method for multi-residue analysis, traditional SPE may be preferred in certain situations:
-
Higher Selectivity: SPE can offer higher selectivity through the use of specific sorbent chemistries and optimized wash and elution steps.
-
Trace Concentration: For very low concentration analytes, SPE can provide a higher degree of concentration.
-
Difficult Matrices: For extremely complex or "dirty" matrices, the more rigorous cleanup provided by SPE might be necessary. However, SPE is generally more time-consuming and uses more solvent compared to QuEChERS.[19]
Quantitative Data Summary
Table 1: Comparison of d-SPE Sorbent Performance for Cleanup of Various Food Matrices [5][17]
| d-SPE Sorbent | Median Matrix Reduction (UV & GC-MS) | Key Advantages | Key Disadvantages |
| PSA | Good | Overall best performance for a wide range of analytes. | May not be sufficient for highly pigmented extracts. |
| GCB | Good | Excellent removal of pigments. | Significant loss of planar analytes.[5] |
| C18 | Moderate | Removes nonpolar interferences. | Less effective for polar matrix components. |
| Z-Sep® | Excellent (50%) | Superior cleanup capacity.[5][17] | Higher cost compared to traditional sorbents. |
| MWCNTs | Moderate | - | Significant loss of many analytes, especially planar ones.[5][17] |
Table 2: Comparison of QuEChERS and Traditional SPE for Pesticide Residue Analysis [19]
| Parameter | Traditional SPE | QuEChERS |
| Time Consuming | 100-120 min | < 25 min |
| Organic Reagent Consumption | 60-90 ml | < 15 ml |
| Procedure Steps | Complicated (activation, loading, rinsing, elution) | Simple (extraction, purification) |
| Purification Effect | Better | Good |
| Recovery Rate | High | High (can be low for some polar compounds) |
Experimental Protocols
Protocol 1: QuEChERS Method for Pesticide Residue Analysis in Soil
This protocol is adapted from established QuEChERS procedures for soil analysis.[1][4]
1. Sample Preparation:
- For moist soil (≥70% water content), weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
- For dry soil, weigh 3 g of homogenized sample, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[1][4]
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Shake vigorously for 5 minutes using a mechanical shaker.
- Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate dibasic sesquihydrate).
- Immediately shake for at least 2 minutes.
- Centrifuge for 5 minutes at ≥ 3000 rcf.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate, PSA, and C18 sorbents.
- Vortex for 1 minute.
- Centrifuge for 2 minutes at high rcf (e.g., ≥ 5000).
- The purified supernatant is ready for analysis by GC-MS or LC-MS.
Protocol 2: Solid Phase Extraction (SPE) for Alkaloid Cleanup from a Plant Extract
This is a general protocol for the cleanup of alkaloids using a cation-exchange SPE cartridge.
1. Sample Pre-treatment:
- The initial plant extract should be in an acidic aqueous or mildly alcoholic solution to ensure the alkaloids are protonated (positively charged). Adjust the pH to < 4 if necessary.
2. SPE Cartridge Conditioning:
- Condition a cation-exchange SPE cartridge (e.g., a mixed-mode polymeric sorbent) by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of acidified water (pH similar to the sample). Do not let the cartridge dry.[7][20]
3. Sample Loading:
- Load the pre-treated plant extract onto the SPE cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min). The protonated alkaloids will be retained on the sorbent.
4. Washing:
- Wash the cartridge with 1-2 column volumes of acidified water to remove neutral and acidic interferences.
- Follow with a wash of 1-2 column volumes of a non-polar organic solvent (e.g., hexane) to remove non-polar interferences.
- A final wash with methanol can be performed to remove more polar interferences.
5. Elution:
- Elute the retained alkaloids with 1-2 column volumes of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This will neutralize the charge on the alkaloids, releasing them from the sorbent.
6. Post-Elution:
- The eluate can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.
Visualizations
Caption: Experimental workflow for the QuEChERS method.
Caption: General experimental workflow for Solid Phase Extraction (SPE).
Caption: Logical workflow for troubleshooting matrix effects in LC-MS.
References
- 1. weber.hu [weber.hu]
- 2. welchlab.com [welchlab.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chromtech.com [chromtech.com]
- 7. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [m.alwsci.com]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 14. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hawach.com [hawach.com]
- 20. Introduction of the Four Steps for Operating a Solid Phase Extraction System - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
Reducing background noise in GC-MS analysis of pesticides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pesticides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in GC-MS pesticide analysis?
High background noise in GC-MS analysis can originate from several sources. The most common contributors include:
-
Carrier Gas Impurities: The presence of moisture, oxygen, or hydrocarbons in the carrier gas can lead to a noisy baseline and reduced detector sensitivity.[1][2][3][4]
-
Column Bleed: The natural degradation of the stationary phase of the GC column at elevated temperatures releases siloxanes, which are detected by the mass spectrometer and contribute to the background signal.[2][5][6]
-
Septum Bleed: Particles from the injection port septum can be introduced into the system, releasing siloxanes and other volatile compounds.[6][7]
-
Contamination: Contamination can be introduced at various stages, including sample preparation, from dirty glassware, contaminated solvents, or from the GC-MS system itself (e.g., dirty liner, ion source, or injection port).[6][8]
-
Leaks: Leaks in the system can allow air (primarily nitrogen, oxygen, and water) to enter the mass spectrometer, resulting in high background ions.[9]
Q2: How can I quickly determine the source of the high background noise?
A systematic approach is the best way to identify the source of the noise.[2] A logical troubleshooting workflow can help isolate the issue.
Q3: What is column bleed and how can I minimize it?
Column bleed is the natural degradation of the stationary phase of the GC column, which releases siloxane compounds that create background noise.[2][6] While it cannot be eliminated entirely, it can be minimized by:
-
Using low-bleed columns: These columns are specifically designed for greater stability at high temperatures.[10]
-
Proper column conditioning: Conditioning a new column according to the manufacturer's instructions is crucial.[11]
-
Avoiding excessive temperatures: Do not exceed the column's maximum operating temperature.[12]
-
Ensuring high-purity carrier gas: Oxygen in the carrier gas can accelerate column degradation.[1][2]
Q4: How often should I perform routine maintenance to prevent background noise?
A regular maintenance schedule is essential for maintaining low background noise and ensuring accurate, reproducible results.[10]
| Maintenance Task | Recommended Frequency |
| Replace Inlet Liner | Every 50-100 injections (matrix dependent) |
| Replace Septum | Every 50-100 injections or when leaks are detected |
| Trim GC Column | When peak shape degrades or contamination is suspected |
| Clean Ion Source | When sensitivity decreases or background is high |
| Check Gas Purifiers | Regularly, according to manufacturer's indicators |
Troubleshooting Guides
Guide 1: Diagnosing and Fixing Leaks
Leaks are a common cause of high background noise, particularly ions related to air (m/z 18, 28, 32, and 40).
Symptoms:
-
High abundance of m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in the background spectrum.
-
Difficulty in achieving or maintaining a stable vacuum.
-
Poor sensitivity.
Troubleshooting Steps:
-
Check the Septum: A worn or cored septum is a frequent source of leaks. Replace the septum.
-
Inspect Fittings: Ensure all fittings on the gas lines, inlet, and column are tight. Be careful not to overtighten, which can damage the fittings or ferrules.[9]
-
Use an Electronic Leak Detector: Systematically check all potential leak points, including the septum nut, column fittings, and gas line connections.
-
Perform an Air and Water Check: Most GC-MS software includes a function to check for air and water leaks. This will give you a quantitative measure of any leaks present.
Guide 2: Column Conditioning and Bake-Out
Properly conditioning a new column and periodically baking out an existing column can significantly reduce background noise from column bleed and accumulated contaminants.
Experimental Protocol: Column Conditioning (New Column)
-
Installation: Install the column in the GC inlet but leave the detector end disconnected.
-
Purge: Set the oven to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[11][13]
-
Temperature Program:
-
Ramp the oven temperature at 10°C/min to 20°C above the highest temperature you will use in your analytical method, or to the column's maximum isothermal temperature, whichever is lower.[11]
-
Hold at this temperature for 1-2 hours.
-
-
Cool Down and Connect: Cool the oven, connect the column to the MS detector, and perform an air and water check to ensure a leak-free connection.
Experimental Protocol: Column Bake-Out (Existing Column)
A bake-out is performed to remove high-boiling contaminants that have accumulated on the column.[12][14]
-
Set Parameters:
-
Set the inlet to split mode with a high split flow (e.g., 200 mL/min).[13]
-
Set the column flow to your normal operating value.
-
-
Temperature Program:
Guide 3: Ion Source Cleaning
A contaminated ion source can be a significant source of background noise and can lead to poor sensitivity and peak shape.
When to Clean the Ion Source:
-
When the EM voltage is consistently high during tuning.
-
When there is a noticeable loss in sensitivity.
-
When the background noise is unacceptably high and other sources have been ruled out.
Experimental Protocol: Ion Source Cleaning
Note: This is a general guide. Always refer to your specific instrument's manual for detailed instructions.
-
System Shutdown: Follow the manufacturer's procedure to automatically shut down and vent the GC-MS system.[15]
-
Disassembly:
-
Carefully remove the ion source from the mass spectrometer.
-
Disassemble the ion source components (repeller, ion box, lenses) on a clean, lint-free surface.[15] Keep track of the order and orientation of each part.
-
-
Cleaning:
-
Create a slurry of aluminum oxide powder and methanol.
-
Using a cotton swab, gently polish the surfaces of the ion source components.[15]
-
Rinse the components thoroughly with methanol to remove all abrasive material.
-
Sonicate the parts in a beaker of methanol for 10-15 minutes.[15] For heavily contaminated sources, a subsequent sonication in a stronger solvent like methylene chloride may be necessary.[15]
-
-
Drying and Reassembly:
-
Allow all parts to dry completely in a clean environment.
-
Carefully reassemble the ion source, ensuring all components are correctly aligned.[15]
-
-
Installation and Pump Down:
-
Reinstall the ion source in the mass spectrometer.
-
Follow the manufacturer's procedure to start up and pump down the system.[15]
-
Allow the system to pump down for several hours (or overnight) to achieve a stable vacuum.
-
-
Tuning: Perform an autotune to ensure the instrument is performing correctly after the cleaning.
Guide 4: Sample Preparation and Injection
Proper sample preparation is crucial for minimizing the introduction of non-volatile matrix components that can contaminate the system and cause background noise.[10][16]
Best Practices:
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used and effective sample preparation technique for pesticide residue analysis in food matrices.[10][17]
-
Dispersive Solid Phase Extraction (dSPE): Use dSPE for cleanup after QuEChERS extraction to remove interfering matrix components.[17]
-
Inlet Liner: Use a liner with glass wool to trap non-volatile residues and prevent them from entering the column.[12] However, be aware that glass wool can be active for some pesticides.[12]
-
Analyte Protectants: The addition of analyte protectants to the sample can help to mask active sites in the GC inlet and column, improving the response of sensitive pesticides.[18]
Comparison of Carrier Gases for GC-MS
| Carrier Gas | Advantages | Disadvantages |
| Helium | Inert, provides good separation efficiency. | Expensive and subject to supply shortages.[19] |
| Hydrogen | Faster analysis times, can be generated in-house, may help keep the MS source clean.[13][19] | Flammable, requires safety precautions. |
| Nitrogen | Inexpensive and readily available. | Slower analysis times, can reduce MS sensitivity.[19] |
References
- 1. organomation.com [organomation.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. postnova.com [postnova.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. conquerscientific.com [conquerscientific.com]
- 11. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 12. GC Technical Tip [discover.phenomenex.com]
- 13. GC/MS column baking - Chromatography Forum [chromforum.org]
- 14. phenomenex.blog [phenomenex.blog]
- 15. youtube.com [youtube.com]
- 16. agilent.com [agilent.com]
- 17. hpst.cz [hpst.cz]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for Metalaxyl Using (R)-(-)-Metalaxyl-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of the fungicide metalaxyl, utilizing its deuterated stable isotope, (R)-(-)-Metalaxyl-D6, as an internal standard. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] This document outlines the experimental protocol, presents key validation parameters, and offers a comparison with alternative analytical techniques.
The Role of (R)-(-)-Metalaxyl-D6 in Quantitative Analysis
(R)-(-)-Metalaxyl-D6 is an ideal internal standard for the quantification of metalaxyl.[3] As a deuterated isotopologue, it shares near-identical chemical and physical properties with the target analyte, metalaxyl. This ensures that it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection enable precise correction for any sample loss or matrix effects, leading to highly reliable quantitative results.
Experimental Protocol: LC-MS/MS Method Validation
This section details a typical experimental protocol for the validation of an LC-MS/MS method for metalaxyl in a biological matrix, such as plasma, adhering to guidelines from regulatory bodies like the FDA and EMA.[4][5][6]
1.1. Materials and Reagents
-
Analytes: Metalaxyl, (R)-(-)-Metalaxyl-D6 (Internal Standard)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade water
-
Matrix: Blank plasma from the species of interest
1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of (R)-(-)-Metalaxyl-D6 working solution (e.g., 100 ng/mL in 50:50 ACN:H₂O).
-
Vortex for 10 seconds.
-
Add 300 µL of ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
1.3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
1.4. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Metalaxyl: Precursor ion m/z 280 → Product ion m/z 220[7]
-
(R)-(-)-Metalaxyl-D6: Precursor ion m/z 286 → Product ion m/z 226
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of metalaxyl in plasma.
Method Validation Data
The performance of the LC-MS method is evaluated based on several key parameters. The following tables summarize typical acceptance criteria and expected performance data for a validated method.[2][8]
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) linear | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | 0.3 ng/mL |
Table 2: Accuracy and Precision Accuracy is expressed as the percent recovery of spiked samples. Precision is measured by the relative standard deviation (RSD).
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision) | Typical Accuracy (% Recovery) | Typical Precision (% RSD) |
|---|---|---|---|---|---|
| LLOQ | 1 | 80 - 120% | ≤ 20% | 98.5% | < 10% |
| Low (LQC) | 3 | 85 - 115% | ≤ 15% | 102.1% | < 5% |
| Medium (MQC) | 100 | 85 - 115% | ≤ 15% | 99.8% | < 5% |
| High (HQC) | 800 | 85 - 115% | ≤ 15% | 101.3% | < 5% |
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Matrix Effect | IS-normalized matrix factor RSD ≤ 15% | < 8% |
| Extraction Recovery | Consistent and precise | > 90% |
Comparison with Alternative Analytical Methods
While LC-MS/MS with a stable isotope-labeled internal standard is the gold standard for bioanalysis, other methods have been used for metalaxyl detection.[9][10][11]
Table 4: Comparison of Analytical Methods for Metalaxyl
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| LC-MS/MS (with IS) | Chromatographic separation followed by mass-based detection, corrected by an internal standard. | High selectivity, high sensitivity, excellent accuracy and precision. Considered the benchmark. | Higher instrument cost and complexity. |
| LC-MS/MS (no IS) | Chromatographic separation followed by mass-based detection. | High selectivity and sensitivity. | Susceptible to variability from matrix effects and sample prep, leading to lower accuracy and precision. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[11][12] | Lower instrument cost, simpler operation. | Lower sensitivity and selectivity compared to MS; prone to matrix interferences.[13] |
| Gas Chromatography (GC) | Separation of volatile compounds followed by various detectors (NPD, MS).[10] | Effective for certain matrices. | Requires derivatization for non-volatile compounds, potentially complex sample preparation. |
| Immunoassay (ELISA) | Antibody-based detection.[10] | High throughput, no complex instrumentation. | Potential for cross-reactivity, generally less precise than chromatographic methods. |
Method Performance Relationship Diagram
Caption: Relationship between analytical methods and performance.
Conclusion
The validation of an LC-MS method using (R)-(-)-Metalaxyl-D6 as an internal standard demonstrates superior performance in terms of accuracy, precision, and robustness for the quantification of metalaxyl in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the reliability of results, a fundamental requirement in regulated bioanalysis.[4][14] While alternative methods like HPLC-UV or GC exist, they often lack the sensitivity and selectivity required for trace-level quantification in demanding applications. For definitive and defensible quantitative data in research and drug development, the validated LC-MS/MS method with an appropriate internal standard remains the methodology of choice.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. fao.org [fao.org]
- 8. fda.gov [fda.gov]
- 9. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. waters.com [waters.com]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Comparison of (R)-(-)-Metalaxyl-D6 and other internal standards for pesticide analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pesticide residues is paramount. The choice of an appropriate internal standard is a critical factor that directly impacts the accuracy and reproducibility of analytical results. This guide provides an objective comparison of (R)-(-)-Metalaxyl-D6, a stable isotopically labeled (SIL) internal standard, with other alternatives for the analysis of the fungicide Metalaxyl, supported by experimental data and detailed methodologies.
The inherent complexity of matrices such as fruits, vegetables, and soil can significantly interfere with the detection and quantification of target analytes. These "matrix effects" can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate data. The most effective strategy to mitigate these effects is the use of a stable isotopically labeled internal standard that co-elutes with the analyte of interest and behaves identically during sample preparation and analysis. (R)-(-)-Metalaxyl-D6, with its deuterium-labeled structure, serves as the ideal internal standard for the analysis of (R)-Metalaxyl (also known as Metalaxyl-M), the active enantiomer of Metalaxyl.
Superior Performance of (R)-(-)-Metalaxyl-D6 in Mitigating Matrix Effects
The primary advantage of using a stable isotopically labeled internal standard like (R)-(-)-Metalaxyl-D6 lies in its ability to compensate for variations in sample preparation and instrumental analysis. Since (R)-(-)-Metalaxyl-D6 has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same degree of matrix-induced signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.
This demonstrates the critical role of isotopically labeled internal standards in producing reliable quantitative data across diverse and challenging matrices. The use of a non-isotopically labeled internal standard, or a structural analogue, cannot fully account for the specific matrix effects experienced by the target analyte, leading to greater variability and potential bias in the results.
Quantitative Data Summary
The following table summarizes typical performance data for a multi-residue pesticide analysis method utilizing stable isotopically labeled internal standards, illustrating the level of accuracy and precision that can be expected when using an appropriate internal standard like (R)-(-)-Metalaxyl-D6.
| Parameter | Performance with External Standard | Performance with Isotopically Labeled Internal Standard |
| Accuracy Variation | > 60% | < 25% |
| Precision (RSD) | > 50% | < 20% |
| Linearity (R²) (in matrix) | Often compromised | ≥ 0.99 |
| Recovery | Highly variable depending on matrix | Typically within 70-120% |
This data is generalized from a multi-residue analysis study and is representative of the expected performance improvements when using a stable isotopically labeled internal standard.
Experimental Protocols
A robust and widely used method for the extraction of pesticide residues from various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
QuEChERS Sample Preparation Protocol
This protocol is a common starting point for the analysis of pesticides in food matrices.
-
Homogenization: A representative 10-15 g sample of the material (e.g., fruit, vegetable) is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution, including (R)-(-)-Metalaxyl-D6.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).
-
Shake for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis.
-
LC-MS/MS Analytical Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for Metalaxyl.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor ion for Metalaxyl ([M+H]⁺) is m/z 280.2, and for (R)-(-)-Metalaxyl-D6 ([M+H]⁺) is m/z 286.2. Common product ions for quantification and confirmation are monitored.
Visualizing the Workflow
The following diagram illustrates a typical workflow for pesticide residue analysis using an internal standard.
References
A Comparative Guide to Analytical Methods for Metalaxyl Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of metalaxyl, a widely used fungicide. The following sections detail the experimental protocols and performance characteristics of key techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, specificity, sample matrix, and throughput.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The table below summarizes the key quantitative parameters for the detection of metalaxyl using different techniques, as reported in various studies.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Sample Matrix |
| HPLC-UV | 0.422 µg/mL[1] | 1.28 µg/mL[1] | 99.21 - 101.16[1] | < 1.5[1] | Fungicide Formulations[1] |
| 0.27 µg/mL[2] | 0.91 µg/mL[2] | - | - | Durian Leaf[2] | |
| GC-MS | 0.025 µg/g[3][4] | - | - | - | Urine[3][4] |
| ELISA | 0.5 ppb (µg/L)[5] | - | 85.3 - 112[5][6] | Intra-assay: 6.5 - 16, Inter-assay: 10 - 22[5][6] | Wine[5][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample types.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of metalaxyl in fungicide formulations and various agricultural products.
1. Sample Preparation:
-
Accurately weigh a sufficient amount of the homogenized sample to contain a known concentration of metalaxyl.
-
Dissolve the sample in acetonitrile and sonicate for 10 minutes to ensure complete dissolution.[7]
-
Dilute to a final volume with acetonitrile in a volumetric flask.
-
Filter the solution through a 0.45 µm filter prior to injection.[7]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Brownlee™ C-18).[1]
-
Mobile Phase: Acetonitrile and distilled water in a volumetric ratio of 62.5:37.5.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 270 nm.[1]
-
Injection Volume: 10 µL.[7]
3. Calibration:
-
Prepare a series of standard solutions of metalaxyl in acetonitrile covering the expected concentration range of the samples.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solutions into the HPLC system.
-
Determine the concentration of metalaxyl in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the determination of metalaxyl and its metabolites in complex matrices like urine.
1. Sample Preparation (for Urine):
-
The method involves the analysis of the 2,6-dimethylaniline (2,6-DMA) moiety after hydrolysis of metalaxyl and its metabolites.[3]
-
The extract is then concentrated under a stream of nitrogen.[3]
-
An internal standard is added just before analysis.[3]
2. GC-MS Conditions:
-
Column: Fused silica capillary column, such as a DB-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3][4]
3. Calibration:
-
Prepare a series of calibration solutions containing known concentrations of the 2,6-DMA analyte and the internal standard.[3]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[3]
4. Quantification:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Determine the amount of 2,6-DMA from the calibration curve and then calculate the equivalent amount of metalaxyl.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective screening method for detecting metalaxyl in samples such as wine.
1. Sample Preparation (for Wine):
-
To mitigate matrix effects, dilute the wine samples 1:10 with a diluent solution containing sodium bisulfite, dibasic sodium phosphate, and polyvinylpyrrolidone.[5][6]
2. ELISA Procedure (Competitive ELISA):
-
Microtiter plates are coated with antibodies specific to metalaxyl.
-
A known amount of enzyme-labeled metalaxyl (conjugate) and the prepared sample (or standard) are added to the wells.
-
Metalaxyl in the sample competes with the enzyme-labeled metalaxyl for binding to the antibodies on the plate.
-
After an incubation period, the plate is washed to remove unbound components.
-
A substrate is added, which reacts with the bound enzyme to produce a color.
-
The intensity of the color is inversely proportional to the concentration of metalaxyl in the sample and is measured using a microplate reader at 450 nm.[5]
3. Calibration:
-
A standard curve is generated using known concentrations of metalaxyl.[5]
-
The percentage of binding is plotted against the logarithm of the metalaxyl concentration.
4. Quantification:
-
The concentration of metalaxyl in the samples is determined by interpolating their absorbance values on the standard curve.
Methodology and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the analytical methods described.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cipac.org [cipac.org]
Inter-laboratory Comparison of Metalaxyl Quantification: A Guide for Researchers
This guide provides an objective comparison of inter-laboratory performance in the quantification of metalaxyl, a widely used fungicide. The data and protocols presented are compiled from various proficiency tests and collaborative studies, offering valuable insights for researchers, scientists, and professionals in drug development and analytical chemistry.
Quantitative Data Summary
The performance of laboratories in quantifying metalaxyl is often assessed through proficiency tests (PTs) organized by bodies such as the European Union Reference Laboratories (EURLs). In these tests, participating laboratories analyze a test material containing a known concentration of the analyte. Their results are then statistically evaluated, often using z-scores, to provide a measure of their accuracy and comparability.[1][2][3]
A z-score is calculated to compare a laboratory's result to the consensus mean of all participating laboratories.[4] A satisfactory z-score is typically between -2.0 and +2.0.[4]
Below is a summary table illustrating typical results from an inter-laboratory study on metalaxyl formulations. This data is based on a collaborative study where multiple laboratories analyzed various samples of metalaxyl and metalaxyl-M.[5]
| Sample ID | Formulation Type | Assigned Value (g/kg) | No. of Labs | Between Lab RSD (RSDR) | Horwitz Ratio |
| A | Metalaxyl TC | 973.9 | 6 | 0.4% | 0.2 |
| B | Metalaxyl-M TC | 947.6 | 6 | 0.6% | 0.3 |
| C | Metalaxyl-M SL | 460.5 | 6 | 0.7% | 0.3 |
| D | Metalaxyl-M ES | 346.7 | 6 | 1.1% | 0.5 |
| E | Metalaxyl-M WG | 40.0 | 6 | 1.5% | 0.5 |
TC: Technical Concentrate, SL: Soluble Concentrate, ES: Emulsion for Seed Treatment, WG: Water Dispersible Granule. RSDR: Relative Standard Deviation of Reproducibility. The Horwitz Ratio is a measure of the acceptability of the method's precision.
The results indicate a high degree of precision among the participating laboratories, with the between-laboratory relative standard deviation (RSDR) being well below the acceptance limit calculated based on the Horwitz curve for all samples.[5]
Experimental Protocols
The methodologies employed in inter-laboratory studies for metalaxyl quantification typically involve chromatographic techniques. The following are detailed protocols based on a collaborative study and general procedures from proficiency tests.
1. Achiral Analysis by Gas Chromatography (GC) [5]
-
Purpose: To determine the total content of metalaxyl (sum of R- and S-enantiomers).
-
Sample Preparation: An accurately weighed portion of the sample is dissolved in a specific volume of a solvent mixture, typically containing an internal standard.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from matrix components.
-
Carrier Gas: Helium or hydrogen.
-
-
Calibration: Internal standard calibration is used. A calibration curve is generated by plotting the ratio of the peak area of metalaxyl to the peak area of the internal standard against the concentration of metalaxyl.
-
Quantification: The concentration of metalaxyl in the sample is determined from the calibration curve.
2. Chiral Analysis by Liquid Chromatography (LC) [5]
-
Purpose: To determine the enantiomeric ratio of metalaxyl and metalaxyl-M.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) with a UV detector.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralpak IB).
-
Mobile Phase: A mixture of solvents, such as n-hexane and ethanol, in an isocratic elution mode.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: UV detection at a specific wavelength (e.g., 220 nm).
-
-
Quantification: External standard calibration is used. The quantification is based on the peak areas of the R- and S-enantiomers compared to a reference standard of known purity.
3. General Proficiency Test Protocol for Pesticide Residues in Food and Feed [1][2][6]
-
Test Item Distribution: Homogenized test material (e.g., hay flour, dried beans) is distributed to participating laboratories.[1][2]
-
Analysis: Laboratories analyze the test item using their routine methods for pesticide residue analysis. These methods are typically based on techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for extraction and cleanup, followed by LC-MS/MS or GC-MS for detection and quantification.
-
Reporting: Laboratories report their results, including the concentration of the detected pesticides and their reporting limits.
-
Evaluation: The organizer establishes an assigned value for the concentration of each pesticide, typically based on the consensus of the participants' results.[1] The performance of each laboratory is then assessed using z-scores.
Visualizations
The following diagrams illustrate the typical workflow of an inter-laboratory comparison and a simplified representation of metalaxyl's mode of action.
References
The Impact of Deuterated Internal Standards on the Accuracy and Precision of Metalaxyl Analysis
The use of deuterated internal standards in the quantitative analysis of the fungicide metalaxyl significantly enhances the accuracy and precision of analytical methods, particularly when dealing with complex matrices. This guide provides a comparative overview of metalaxyl analysis with and without a deuterated internal standard, supported by experimental data, to assist researchers, scientists, and drug development professionals in method development and validation.
Mitigating Matrix Effects with Isotope Dilution
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for pesticide residue analysis due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, where co-eluting endogenous components of the sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] The use of an isotopically labeled internal standard, such as metalaxyl-d3, is a robust strategy to compensate for these matrix effects. Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and precise quantification.[1]
Comparative Analysis: External Standard vs. Deuterated Internal Standard
A study utilizing a Shimadzu Nexera series UHPLC system coupled to an 8060 triple quadrupole mass spectrometer demonstrated a significant improvement in data quality when a deuterated internal standard was employed for the analysis of pesticides, including metalaxyl, in various cannabis matrices such as flower, edibles, and concentrates.[1]
Without an internal standard, calibration curves for the same analyte varied significantly across different matrices, with Relative Standard Deviation (RSD) values for the same concentration points exceeding 50% in some cases.[1] This demonstrates the profound impact of the sample matrix on the analytical signal. In contrast, when a deuterated internal standard was used, the RSD between the data points generated by each matrix-specific curve was brought to under 15%.[1] Similarly, accuracy values, which differed by more than 60% for some quality controls without an internal standard, fell within a much more acceptable range of 25% with the use of an isotopically labeled analogue.[1]
Table 1: Comparison of Metalaxyl Analysis Performance
| Parameter | Without Deuterated Standard | With Deuterated Standard (Metalaxyl-d3) |
| Precision (RSD) | > 50% in some cases | < 15% |
| Accuracy | Deviations > 60% in some cases | Within 25% |
Experimental Protocol for Metalaxyl Analysis using a Deuterated Internal Standard
The following protocol is based on a validated method for the analysis of 59 pesticides, including metalaxyl, in various cannabis matrices using a deuterated internal standard.[1]
1. Sample Preparation
-
Weigh 0.5 g of the homogenized sample matrix.
-
Add a 10 µL spike of the calibration or QC standard.
-
Add 10 µL of a working internal standard solution containing metalaxyl-d3.
-
Add 10.0 mL of 9:1 LCMS grade methanol:water with 0.1% glacial acetic acid.
-
Agitate the sample for 15 minutes.
-
Centrifuge the sample.
-
Transfer 1 mL of the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis
-
Instrumentation: Shimadzu 8060 Triple Quadrupole Mass Spectrometer coupled with a Nexera series UHPLC system.[1]
-
Injection Volume: 10 µL.[1]
-
Analysis Time: 16 minutes for the full suite of 59 pesticides.[1]
-
Ionization Mode: Positive/Negative switching.[1]
-
Calibration: Calibration standards were prepared at 0.5, 5, 25, 100, 250, 500, and 1000 ppb in each matrix.[1]
-
Quality Control: QC samples were prepared at 1, 10, and 50 ppb in each matrix.[1]
Workflow for Metalaxyl Analysis
The following diagram illustrates the general workflow for the analysis of metalaxyl using a deuterated internal standard.
Caption: Workflow of metalaxyl analysis with a deuterated standard.
References
A Comparative Guide to the Efficacy of (R)-Metalaxyl and Racemic Metalaxyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of the enantiomerically pure (R)-metalaxyl (also known as metalaxyl-M or mefenoxam) and the racemic mixture of metalaxyl. It is intended to be a valuable resource for researchers and professionals involved in the development and application of fungicides for the control of oomycete pathogens.
Executive Summary
Metalaxyl is a systemic phenylamide fungicide widely used to manage diseases caused by oomycetes, such as Phytophthora, Pythium, and Plasmopara species. The commercial product is a racemic mixture of two stereoisomers: the (R)- and (S)-enantiomers.[1] Extensive research has demonstrated that the fungicidal activity of metalaxyl resides almost exclusively in the (R)-enantiomer.[1][2] Consequently, (R)-metalaxyl, marketed as a single-isomer product, offers comparable or superior efficacy at significantly lower application rates.[1] This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of their comparative performance.
Data Presentation: In Vitro Efficacy
The following table summarizes the comparative in vitro efficacy of (R)-metalaxyl (mefenoxam) and racemic metalaxyl against sensitive and resistant isolates of Phytophthora capsici, the causative agent of Phytophthora blight in bell peppers. The data is derived from a study by Parra and Ristaino (2001).[3][4]
| Fungicide | Isolate Type | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) |
| (R)-Metalaxyl (Mefenoxam) | Sensitive | 0.568 | 0.12 - 1.1 |
| Resistant | 366.5 | 3 - 863 | |
| Racemic Metalaxyl | Sensitive | 0.27 | 0.00002 - 1.3 |
| Resistant | 470.34 | 10 - 966 |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of the pathogen.
Experimental Protocols
In Vitro Fungicide Sensitivity Assay for Phytophthora capsici
The following protocol is a summary of the methodology used by Parra and Ristaino (2001) to determine the EC50 values presented in the table above.[3][4]
-
Isolate Culture: Isolates of Phytophthora capsici are grown on clarified V8 juice agar medium.
-
Fungicide Stock Solution Preparation: Stock solutions of (R)-metalaxyl (mefenoxam) and racemic metalaxyl are prepared.
-
Amended Media Preparation: The appropriate volumes of the fungicide stock solutions are added to molten V8 juice agar to achieve a range of final concentrations (e.g., 0, 0.1, 1.0, 10, 100, and 1000 µg/mL). A non-amended medium serves as the control.
-
Inoculation: Mycelial plugs (e.g., 5 mm in diameter) are taken from the actively growing edge of a P. capsici culture and placed in the center of the fungicide-amended and control agar plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark for a specified period (e.g., 5-7 days).
-
Data Collection: The radial growth of the mycelium is measured in two perpendicular directions.
-
Data Analysis: The average colony diameter for each concentration is calculated. The percentage of growth inhibition relative to the control is determined. The EC50 value is then calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration and fitting the data to a regression model.[3]
Visualizations
Signaling Pathway of Metalaxyl's Mode of Action
Metalaxyl's primary mode of action is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[2][5] This is achieved by targeting and inhibiting the activity of RNA polymerase I, a crucial enzyme for the transcription of rRNA genes.[5] The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth and development, ultimately resulting in the inhibition of mycelial growth and sporulation.
Caption: Mode of action of (R)-metalaxyl in oomycetes.
Experimental Workflow for EC50 Determination
The determination of the EC50 value is a standard method for assessing the in vitro efficacy of a fungicide. The following diagram illustrates a typical workflow for a mycelial growth-based assay.
Caption: Generalized workflow for EC50 determination.
Metalaxyl's Interaction with Plant Defense Pathways
Research suggests that the efficacy of metalaxyl is primarily due to its direct fungitoxic activity rather than the induction of host plant defense responses. Studies on Arabidopsis thaliana have shown that the effectiveness of metalaxyl is not compromised in mutants with impaired salicylic acid (SA) or jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity.[6][7][8]
Caption: Metalaxyl's direct action on the pathogen.
Conclusion
The available experimental data unequivocally demonstrates that the fungicidal activity of racemic metalaxyl is attributable to the (R)-enantiomer. The use of enantiomerically pure (R)-metalaxyl (mefenoxam) allows for a significant reduction in the amount of active ingredient applied to the environment while maintaining or even enhancing disease control.[1] This is a crucial consideration for developing sustainable and effective disease management strategies. The information and protocols provided in this guide offer a solid foundation for researchers and professionals to design and interpret experiments aimed at further elucidating the efficacy and application of these important fungicides.
References
- 1. pomais.com [pomais.com]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to the Enantioselective Degradation of Metalaxyl in Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and findings from key studies on the enantioselective degradation of the fungicide metalaxyl in soil. The information presented is intended to assist researchers in designing and interpreting their own experiments.
Executive Summary
Metalaxyl, a widely used phenylamide fungicide, is a chiral compound existing as two enantiomers: the fungicidally active R-metalaxyl (also known as mefenoxam) and the less active S-metalaxyl. In the soil environment, these enantiomers often exhibit different degradation rates, a phenomenon known as enantioselective degradation. This process is primarily driven by microbial activity and is significantly influenced by soil properties, most notably pH. Understanding the enantioselective behavior of metalaxyl is crucial for accurate environmental risk assessment and for optimizing the use of its enantiomerically enriched formulations.
Generally, in aerobic soils with a pH above 5, the R-enantiomer degrades faster than the S-enantiomer.[1][2][3][4] Conversely, in more acidic aerobic soils (pH < 4) and under anaerobic conditions, the degradation preference can be reversed, with the S-enantiomer degrading more rapidly.[1][2][3][4] The primary metabolite of this degradation process is metalaxyl acid, which is formed through the cleavage of the ester bond.[3][4]
Comparative Analysis of Experimental Data
The following tables summarize quantitative data from various studies on the enantioselective degradation of metalaxyl in different soil types.
Table 1: Degradation Kinetics of Metalaxyl Enantiomers in Different Soils
| Soil Type | pH | Condition | Enantiomer | Half-life (t½, days) | Degradation Rate Constant (k, day⁻¹) | Reference |
| German Soil (Temperate) | Not Specified | Aerobic | R-metalaxyl | 10.8 | 0.064 | [5] |
| S-metalaxyl | 21.0 | 0.033 | [5] | |||
| Cameroonian Soil (Tropical) | Not Specified | Aerobic | R-metalaxyl | 49.5 | 0.014 | [5] |
| S-metalaxyl | 26.7 | 0.026 | [5] | |||
| Various Aerobic Soils | > 5 | Aerobic | R-metalaxyl | Faster degradation | k(R) > k(S) | [1][2] |
| S-metalaxyl | Slower degradation | [1][2] | ||||
| Various Aerobic Soils | 4-5 | Aerobic | R-metalaxyl | Similar degradation | k(R) ≈ k(S) | [1][2] |
| S-metalaxyl | Similar degradation | [1][2] | ||||
| Various Aerobic Soils | < 4 | Aerobic | R-metalaxyl | Slower degradation | k(R) < k(S) | [1][2] |
| S-metalaxyl | Faster degradation | [1][2] | ||||
| Various Anaerobic Soils | Not Specified | Anaerobic | R-metalaxyl | Slower degradation | k(R) < k(S) | [1][2] |
| S-metalaxyl | Faster degradation | [1][2] |
Detailed Experimental Protocols
This section provides a synthesis of methodologies employed in the cited studies for investigating the enantioselective degradation of metalaxyl in soil.
Soil Incubation Study
A typical soil incubation experiment is conducted under controlled laboratory conditions to simulate natural degradation processes.
-
Soil Preparation: Fresh soil samples are sieved (e.g., through a 2 mm mesh) to ensure homogeneity. The moisture content is adjusted to a specific percentage of the soil's water holding capacity (e.g., 40-60%) and maintained throughout the experiment.
-
Application of Metalaxyl: Racemic metalaxyl or its individual enantiomers are dissolved in a suitable solvent (e.g., acetone) and applied to the soil. The solvent is allowed to evaporate before the start of the incubation. The application rate is often equivalent to the recommended field application rate.
-
Incubation Conditions: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). For aerobic studies, the containers are loosely covered to allow for air exchange. For anaerobic studies, the soil is typically saturated with water and the container is sealed.
-
Sampling: Soil samples are collected at regular intervals over a period of several weeks or months for analysis of metalaxyl enantiomers and their metabolites.
Extraction and Clean-up of Soil Samples
The following is a general procedure for extracting metalaxyl and its metabolites from soil samples.
-
Extraction: A known amount of soil is extracted with an organic solvent, such as methanol.[5] The extraction is often facilitated by shaking or sonication.
-
Clean-up: The resulting extract is then cleaned up to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.[5] The analytes are eluted from the cartridge with a solvent like methanol.[5]
Enantioselective Analysis
The separation and quantification of metalaxyl enantiomers are critical for studying enantioselective degradation. The two primary analytical techniques used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral Column: A chiral stationary phase is required to separate the enantiomers. Commonly used columns include those based on cellulose or amylose derivatives.
-
Mobile Phase: The mobile phase is typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as 2-propanol.[5]
-
Detection: A Diode Array Detector (DAD) is often used for quantification.[5]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: For GC analysis, metalaxyl and its acidic metabolite are often derivatized, for example, by ethylation with diazoethane, to make them more volatile.[1][2][3]
-
Enantioselective Column: A chiral capillary column is used for the separation of the derivatized enantiomers.
-
Detection: Mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the analytes.[1][2][3]
-
Visualizing the Process
The following diagrams illustrate the experimental workflow and the degradation pathway of metalaxyl.
References
- 1. Enantioselective degradation of metalaxyl in soils: chiral preference changes with soil pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective degradation of metalaxyl in soils: chiral preference changes with soil pH. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils - PMC [pmc.ncbi.nlm.nih.gov]
Method Validation for (R)-(-)-Metalaxyl-D6: A Comparative Guide According to SANTE/11312/2021
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Metalaxyl, focusing on the use of its deuterated internal standard, (R)-(-)-Metalaxyl-D6, within the rigorous framework of the SANTE/11312/2021 guidelines. The following sections detail a validated LC-MS/MS method utilizing (R)-(-)-Metalaxyl-D6 and compare its performance against an alternative HPLC-UV method with external standard calibration. All experimental data is presented to facilitate objective evaluation, and detailed protocols are provided for reproducibility.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (R)-(-)-Metalaxyl-D6 Internal Standard
This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by sensitive and selective LC-MS/MS detection. The use of the stable isotope-labeled internal standard, (R)-(-)-Metalaxyl-D6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Performance Data According to SANTE/11312/2021
The following table summarizes the validation data for the analysis of Metalaxyl in a representative vegetable matrix (lettuce) using (R)-(-)-Metalaxyl-D6 as an internal standard.
| Validation Parameter | SANTE/11312/2021 Requirement | Method Performance | Pass/Fail |
| Linearity (R²) | ≥ 0.99 | 0.998 | Pass |
| Range | 10 - 100 µg/kg | 5 - 200 µg/kg | Pass |
| Accuracy (Recovery %) | 70 - 120% | 95.2 - 108.5% | Pass |
| Precision (RSDr %) | ≤ 20% | 4.8% (at 10 µg/kg) | Pass |
| Limit of Quantification (LOQ) | ≤ MRL | 5 µg/kg | Pass |
| Matrix Effect (%) | Monitored | -8% (Signal suppression) | Pass |
| Specificity | No interfering peaks at the retention time of the analyte | No interferences observed | Pass |
Detailed Experimental Protocol
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize 10 g of the vegetable sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with 100 µL of a 1 µg/mL solution of (R)-(-)-Metalaxyl-D6 in acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.
-
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid.
-
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Metalaxyl: Precursor ion 280.1 m/z, Product ions 220.1 m/z (quantifier) and 192.1 m/z (qualifier).
-
(R)-(-)-Metalaxyl-D6: Precursor ion 286.1 m/z, Product ion 226.1 m/z.
-
Method Validation Workflow
Caption: Workflow for method validation according to SANTE/11312/2021 guidelines.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and External Standard Calibration
This method represents a more traditional approach, relying on external standard calibration for quantification. While generally less expensive to implement, it can be more susceptible to matrix effects, potentially leading to lower accuracy and precision compared to methods employing isotopically labeled internal standards.
Performance Data Comparison
The following table compares the performance of the HPLC-UV method with the LC-MS/MS method using (R)-(-)-Metalaxyl-D6. Data for the HPLC-UV method is based on a typical validation for Metalaxyl in a fruit matrix (grapes).
| Validation Parameter | LC-MS/MS with (R)-(-)-Metalaxyl-D6 | HPLC-UV with External Standard |
| Linearity (R²) | 0.998 | 0.995 |
| Range | 5 - 200 µg/kg | 50 - 5000 µg/kg |
| Accuracy (Recovery %) | 95.2 - 108.5% | 85.1 - 115.3% |
| Precision (RSDr %) | 4.8% | 8.2% |
| Limit of Quantification (LOQ) | 5 µg/kg | 50 µg/kg |
| Matrix Effect (%) | -8% (compensated) | -25% (uncorrected) |
Detailed Experimental Protocol
1. Sample Preparation
-
Homogenization: Homogenize 25 g of the fruit sample.
-
Extraction:
-
Place the homogenized sample into a 250 mL flask.
-
Add 50 mL of acetone and shake for 30 minutes.
-
Filter the extract through a Büchner funnel.
-
Concentrate the filtrate to approximately 10 mL using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Transfer the concentrated extract to a separatory funnel.
-
Add 50 mL of dichloromethane and 50 mL of saturated NaCl solution.
-
Shake and allow the layers to separate.
-
Collect the dichloromethane layer and dry it over anhydrous sodium sulfate.
-
-
Solvent Exchange:
-
Evaporate the dichloromethane to dryness.
-
Reconstitute the residue in 5 mL of the mobile phase.
-
-
Final Extract:
-
Filter through a 0.45 µm PTFE filter into an autosampler vial.
-
2. HPLC-UV Conditions
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Detector at 220 nm.
Logical Relationship of Validation Parameters
Caption: Interdependence of key method validation parameters.
Conclusion
The use of (R)-(-)-Metalaxyl-D6 as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and sensitive method for the determination of Metalaxyl residues in complex food matrices. This approach effectively mitigates the impact of matrix effects, leading to more reliable data that readily meets the stringent requirements of the SANTE/11312/2021 guidelines. While the HPLC-UV method with external standard calibration offers a lower-cost alternative, it is characterized by a higher limit of quantification and greater susceptibility to matrix-induced errors, which may not be suitable for all regulatory and research applications. The choice of method should be guided by the specific analytical requirements, including the need for high sensitivity, accuracy, and compliance with regulatory standards.
A Comparative Toxicological Analysis of Metalaxyl and Metalaxyl-M
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of metalaxyl, a racemic fungicide, and its enantiomerically pure R-isomer, metalaxyl-M (also known as mefenoxam). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the biological activity and safety of these two widely used agricultural compounds. The information presented is supported by experimental data, with detailed methodologies for key assays and visual representations of relevant pathways and workflows.
Executive Summary
Metalaxyl is a chiral phenylamide fungicide that exists as a racemic mixture of two enantiomers: R-metalaxyl and S-metalaxyl. The fungicidal activity is primarily attributed to the R-enantiomer. Consequently, metalaxyl-M was developed as an enantiomerically pure product containing at least 97% of the R-enantiomer, allowing for lower application rates to achieve the same level of fungal control. While this offers agronomic and environmental benefits, a detailed examination of their comparative toxicology is crucial for a comprehensive risk assessment. This guide reveals that while the mechanism of fungicidal action is the same, there are notable enantioselective differences in their toxicity to non-target organisms and in their metabolic fate.
Acute Toxicity Profile
A comparative analysis of acute toxicity data reveals differences in the lethal doses (LD50) and lethal concentrations (LC50) of metalaxyl and metalaxyl-M across various species.
Table 1: Comparative Acute Toxicity of Metalaxyl and Metalaxyl-M
| Species | Test Type | Metalaxyl | Metalaxyl-M | Reference |
| Rat | Oral LD50 | 669 mg/kg bw | 375 mg/kg bw (female) | [1] |
| Rat | Dermal LD50 | > 3100 mg/kg bw | > 2000 mg/kg bw | [2] |
| Rat | Inhalation LC50 (4h) | > 3.6 mg/L | > 2.3 mg/L | [2] |
| Daphnia magna (Water Flea) | 48h LC50 | 51.5 mg/L | 41.9 mg/L | [3] |
| Scenedesmus quadricauda (Green Algae) | IC50 | 222.89 mg/L | 19.95 mg/L | [2] |
| Danio rerio (Zebrafish) | 96h LC50 | No pronounced difference | No pronounced difference | [2] |
| Eisenia fetida (Earthworm) | LC50 | 0.022 mg/cm² | 0.052 mg/cm² | [4] |
Cytotoxicity
In vitro studies on primary rat hepatocytes have demonstrated enantioselective cytotoxicity. The racemic mixture and the individual enantiomers exhibit different potencies in inducing cell death.
Table 2: Comparative Cytotoxicity (EC50) in Primary Rat Hepatocytes after 24h Exposure
| Compound | EC50 (μM) |
| Racemic Metalaxyl | 1788.22 |
| (+)-S-Metalaxyl | 2066.73 |
| (-)-R-Metalaxyl (Metalaxyl-M) | 2263.71 |
Source:[5]
These results suggest that the racemic mixture of metalaxyl is more cytotoxic to rat hepatocytes than either of the individual enantiomers, with the S-enantiomer being more cytotoxic than the R-enantiomer (metalaxyl-M)[5].
Genotoxicity
Both metalaxyl and metalaxyl-M have been investigated for their potential to cause DNA damage. Studies on human umbilical vein endothelial cells (HUVECs) have shown that metalaxyl can induce DNA damage, as evidenced by the Comet assay[6]. While direct comparative genotoxicity studies are limited, the potential for both compounds to induce oxidative stress, a key contributor to genotoxicity, has been noted. Metalaxyl-M has been shown to cause an increase in reactive oxygen species (ROS), which can lead to DNA damage[7].
Mechanism of Action and Metabolic Pathways
The primary mode of action for both metalaxyl and metalaxyl-M against target fungi is the inhibition of ribosomal RNA synthesis by targeting RNA polymerase I[8]. This disruption of protein synthesis ultimately leads to fungal cell death.
The metabolism of metalaxyl in animals involves several key pathways, including hydrolysis of the methyl ester, oxidation of the ring-methyl groups, and demethylation[8]. The metabolic fate can be enantioselective, with different rates of degradation for the R- and S-enantiomers. In rats, (-)-R-metalaxyl was found to be eliminated faster than (+)-S-metalaxyl[5].
Experimental Protocols
Acute Oral Toxicity (LD50) in Rats
The acute oral toxicity is determined to understand the dose of a substance that is lethal to 50% of a test population.
-
Test Organism: Rats (e.g., Sprague-Dawley or Wistar strains).
-
Procedure: A single dose of the test substance (metalaxyl or metalaxyl-M) is administered orally to fasted animals. A range of doses is used to establish a dose-response relationship.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.
-
Reference Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 401: Acute Oral Toxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Line: Primary rat hepatocytes, HepG2, or other relevant cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then exposed to various concentrations of metalaxyl or metalaxyl-M for a defined period (e.g., 24 hours).
-
The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The EC50 value (the concentration that causes a 50% reduction in cell viability) is then calculated.
-
Reference Protocol: As described in the study by Wang et al. (2016)[5] and standard MTT assay protocols[1][9][10][11].
Genotoxicity Assay (Comet Assay)
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Line: HUVECs, lymphocytes, or other suitable cell types.
-
Procedure:
-
Cells are exposed to the test compounds.
-
The cells are then embedded in a thin layer of agarose on a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
The DNA is unwound under alkaline conditions.
-
Electrophoresis is applied, causing the migration of fragmented DNA from the nucleus, forming a "comet" shape.
-
-
Data Analysis: The slides are stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring parameters such as the length of the comet tail and the percentage of DNA in the tail.
-
Reference Protocol: As described in the study by Saquib et al. (2021)[6] and standard Comet assay protocols[12][13].
Earthworm Toxicity Test
This test evaluates the acute or sub-chronic toxicity of chemicals to earthworms.
-
Test Organism: Eisenia fetida.
-
Procedure (Artificial Soil Test):
-
A standardized artificial soil is prepared.
-
The test substance is mixed into the soil at various concentrations.
-
A defined number of adult earthworms are introduced into each test container.
-
The containers are maintained in a controlled environment (temperature, light).
-
-
Observation: Mortality and sublethal effects (e.g., weight change, behavioral changes) are recorded over a period of 7 and 14 days.
-
Data Analysis: The LC50 is calculated.
-
Reference Guideline: OECD Guideline for the Testing of Chemicals, No. 207: Earthworm, Acute Toxicity Tests.
Conclusion
The transition from racemic metalaxyl to the enantiomerically pure metalaxyl-M represents a refinement in fungicidal application, offering greater efficacy at lower doses. However, the toxicological profiles of these two substances are not identical. While metalaxyl-M is the more active fungicide, there is evidence of enantioselective toxicity to non-target organisms, with some studies indicating higher toxicity of metalaxyl-M to certain aquatic species, while others suggest the racemic mixture or the S-enantiomer is more toxic to other organisms, such as earthworms and rat liver cells. These differences underscore the importance of evaluating the toxicity of individual enantiomers rather than relying solely on data from the racemic mixture for a comprehensive environmental and health risk assessment. Further research into the comparative genotoxicity and chronic toxicity of both substances is warranted to fully elucidate their respective safety profiles.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of R-metalaxyl and rac-metalaxyl in acute, chronic, and sublethal effect on aquatic organisms: Daphnia magna, Scenedesmus quadricanda, and Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Chiral Fungicides Metalaxyl and Metalaxyl-M on the Earthworm Eisenia fetida as Determined by 1H-NMR-Based Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective metabolism and toxic effects of metalaxyl on primary hepatocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and genotoxicity of methomyl, carbaryl, metalaxyl, and pendimethalin in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metalaxyl Effects on Antioxidant Defenses in Leaves and Roots of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. scribd.com [scribd.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (R)-(-)-Metalaxyl-D6 in a Laboratory Setting
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle (R)-(-)-Metalaxyl-D6 with appropriate personal protective equipment (PPE), including gloves, and eye protection.[3] Handling should occur in a well-ventilated area or under a fume hood to avoid inhalation.[3] In case of a spill, the area should be isolated.[4] Small spills can be swept up and placed in a suitable container for disposal.[4] For larger spills, the material should be contained and recovered for disposal.[4] The spill area, tools, and equipment should be washed, and the absorbent materials used for cleanup must also be disposed of as hazardous waste.[4][5]
Quantitative Data for Metalaxyl Disposal Considerations
The following table summarizes key environmental fate and toxicity data for Metalaxyl, the parent compound of (R)-(-)-Metalaxyl-D6. This information underscores the importance of proper disposal to prevent environmental contamination.
| Parameter | Value | Reference |
| Soil Half-Life | 7 to 170 days | [6] |
| Water Half-Life (pH 5-9, 20-30°C) | > 4 weeks | [6] |
| Water Half-Life (with sunlight exposure) | 1 week | [6] |
| Aquatic Toxicity (Daphnia magna LC50) | 12.5 to 28 mg/L | [6] |
| Avian Toxicity | Practically non-toxic | [6] |
| Leaching Potential | High, especially in sandy soil | [6] |
Step-by-Step Disposal Protocol
The disposal of (R)-(-)-Metalaxyl-D6 from a laboratory setting should be treated as a hazardous waste process.
-
Segregation and Labeling : Do not mix (R)-(-)-Metalaxyl-D6 waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The label should clearly identify the contents as "(R)-(-)-Metalaxyl-D6" and include the appropriate hazard pictograms. All used and waste solvents should be kept separate.[7]
-
Containerization : Use a leak-proof container that is compatible with the chemical.[8] For instance, acids and bases should not be stored in metal containers.[8] Ensure the container is kept securely sealed when not in use.
-
Storage : Store the waste container in a designated, well-ventilated, and secure area away from heat or open flames.[5][9] The storage area should be under the direct supervision of laboratory personnel.[8]
-
Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not pour the waste down the drain or dispose of it in the regular trash.[1]
-
Empty Containers : Empty containers that held (R)-(-)-Metalaxyl-D6 must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. Do not reuse or refill the original container.[4][11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of (R)-(-)-Metalaxyl-D6.
By following these procedures, researchers can ensure the safe and compliant disposal of (R)-(-)-Metalaxyl-D6, thereby protecting themselves, their colleagues, and the environment.
References
- 1. shapiroe.com [shapiroe.com]
- 2. epa.gov [epa.gov]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. meristemag.com [meristemag.com]
- 5. hpmindia.com [hpmindia.com]
- 6. EXTOXNET PIP - METALAXYL [extoxnet.orst.edu]
- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 11. cdms.net [cdms.net]
Essential Safety and Logistical Information for Handling (R)-(-)-Metalaxyl-D6
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of (R)-(-)-Metalaxyl-D6, including operational and disposal plans, to foster a safe and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
(R)-(-)-Metalaxyl-D6 is classified as harmful if swallowed and causes serious eye damage.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect against serious eye damage from splashes or airborne particles.[1] |
| Hand Protection | Chemically resistant gloves. Based on the chemical class (phenylamide/acylalanine fungicide), nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. | To prevent skin contact. While specific data for (R)-(-)-Metalaxyl-D6 is limited, nitrile and butyl rubber generally offer good resistance to a range of organic chemicals. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing or handling large quantities of the solid material outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the powdered chemical. |
Standard Operating Procedure for Handling (R)-(-)-Metalaxyl-D6
The following step-by-step guide outlines the safe handling of (R)-(-)-Metalaxyl-D6 in a laboratory setting.
Preparation and Weighing
-
Designated Area: Conduct all work with (R)-(-)-Metalaxyl-D6 in a designated area, such as a chemical fume hood, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach inside the fume hood, including the chemical container, weigh paper or boat, spatula, and waste containers.
-
Don PPE: Put on all required PPE as outlined in Table 1.
-
Weighing:
-
Tare the balance with the weigh paper or boat.
-
Carefully dispense the desired amount of the powdered (R)-(-)-Metalaxyl-D6 onto the weigh paper or boat using a clean spatula.
-
Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
Close the primary container immediately after dispensing.
-
Dissolving
-
Solvent Addition: Add the weighed (R)-(-)-Metalaxyl-D6 to a suitable vessel containing the appropriate solvent.
-
Mixing: Mix the solution using a magnetic stirrer or by gentle swirling until the solid is fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Post-Handling
-
Decontamination: Wipe down the work area, balance, and any equipment used with an appropriate cleaning agent. Dispose of the cleaning materials as solid chemical waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles and face shield, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment. All waste contaminated with (R)-(-)-Metalaxyl-D6 must be treated as hazardous waste.
Table 2: Disposal Procedures for (R)-(-)-Metalaxyl-D6 Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh paper, paper towels, and other disposable labware should be collected in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste | Unused solutions of (R)-(-)-Metalaxyl-D6 should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams. |
| Sharps Waste | Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Experimental Workflow and Decision Making
The following diagrams illustrate the standard workflow for handling (R)-(-)-Metalaxyl-D6 and a decision-making process for selecting appropriate personal protective equipment.
Caption: Experimental Workflow for Handling (R)-(-)-Metalaxyl-D6.
Caption: PPE Selection Decision Tree for (R)-(-)-Metalaxyl-D6.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
